Multi-kinase inhibitor 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H26N6O2 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-[4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C26H26N6O2/c1-26(2,3)23-13-25(34-30-23)29-24(33)11-17-5-8-20(9-6-17)32-16-27-21-12-18(7-10-22(21)32)19-14-28-31(4)15-19/h5-10,12-16H,11H2,1-4H3,(H,29,33) |
InChI Key |
VIQAAPJVSOWKQK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Multi-kinase Inhibitor 3: A Technical Guide to Target Kinases, IC50 Values, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Multi-kinase inhibitor 3, a potent compound with significant potential in oncological research and development. This document details its target kinases, corresponding IC50 values, the experimental methodology for determining these values, and the signaling pathways affected by its inhibitory action.
Data Presentation: Target Kinases and IC50 Values
This compound, also identified as compound 12, demonstrates potent inhibitory activity against several key kinases implicated in cancer progression, particularly those involved in angiogenesis and cell proliferation. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized in the table below. These values highlight the compound's high affinity and specificity for its targets.[1]
| Target Kinase | Synonym(s) | IC50 (nM) |
| FLT1 | VEGFR1 | 1.59 |
| KDR | VEGFR2 | 1.23 |
| FLT4 | VEGFR3 | 1.19 |
| FLT3 | 0.59 | |
| PDGFRα | 0.22 | |
| PDGFRβ | 1.15 |
Experimental Protocols: In Vitro Kinase Inhibition Assay
The following is a detailed, representative protocol for determining the IC50 values of this compound against its target kinases. This protocol is based on the widely used ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during a kinase reaction.[2][3][4][5][6] It is important to note that while this protocol is comprehensive, the specific conditions for the assay as performed by Das D, et al. may have varied.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of target kinases (FLT1, KDR, FLT4, FLT3, PDGFRα, PDGFRβ).
Materials:
-
This compound (Compound 12)
-
Recombinant human kinases (FLT1, KDR, FLT4, FLT3, PDGFRα, PDGFRβ)
-
Kinase-specific substrates (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the inhibitor in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare a solution of each recombinant kinase in kinase assay buffer. The optimal concentration of each kinase should be determined empirically through a kinase titration experiment.
-
Prepare a solution of the appropriate kinase substrate and ATP in kinase assay buffer. The ATP concentration should ideally be at the Km for each respective kinase.
-
-
Kinase Reaction:
-
Add 5 µL of the serially diluted this compound or vehicle control (kinase assay buffer with the same final DMSO concentration) to the wells of the assay plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescence reaction.
-
Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (wells with no kinase) from all other measurements.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways and Experimental Workflows
The target kinases of this compound are critical components of several signaling pathways that regulate cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for inhibitor testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. ADP-Glo™ Kinase Assay [promega.com]
Multi-kinase Inhibitor 3 (Sorafenib): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the multi-kinase inhibitor Sorafenib, a pivotal molecule in targeted cancer therapy. This document details its inhibitory activity against key kinases, outlines the synthetic route to its production, and provides protocols for relevant biological assays.
Discovery and Development
Sorafenib (formerly BAY 43-9006) was developed through a collaboration between Bayer and Onyx Pharmaceuticals aimed at discovering novel therapies targeting the RAS-RAF-MEK-ERK signaling pathway, a critical cascade in cell proliferation and survival.[1] High-throughput screening for inhibitors of Raf-1 kinase, a key component of this pathway, was initiated in 1995.[1] This screening identified a promising lead compound that, through subsequent medicinal chemistry optimization, led to the development of Sorafenib.[1] The entire discovery and development cycle, from initial screening to its first FDA approval for advanced renal cell carcinoma in December 2005, was completed in approximately 11 years.[1][2]
Sorafenib was initially designed as a potent inhibitor of RAF kinase but was later discovered to be a multi-kinase inhibitor, also targeting receptor tyrosine kinases (RTKs) involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4] This dual mechanism of action, targeting both tumor cell proliferation and tumor angiogenesis, underpins its efficacy in various solid tumors.[5][6]
Quantitative Bioactivity Data
Sorafenib exhibits potent inhibitory activity against a range of kinases. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized in the table below.
| Target Kinase | IC50 (nM) | Assay Type |
| Raf-1 | 6 | Cell-free |
| B-Raf | 22 | Cell-free |
| B-Raf (V600E) | 38 | Cell-free |
| VEGFR-1 | 26 | Cell-free |
| VEGFR-2 | 90 | Cell-free |
| VEGFR-3 | 20 | Cell-free |
| PDGFR-β | 57 | Cell-free |
| c-KIT | 68 | Cell-free |
| FLT3 | 58 | Cell-free |
| RET | 43 | Cell-free |
| FGFR-1 | 580 | Cell-free |
| HepG2 (Cell line) | 8,000 | Cell Proliferation |
| Huh7 (Cell line) | 10,000 | Cell Proliferation |
Data compiled from multiple sources.[7][8][9][10]
Signaling Pathways and Mechanism of Action
Sorafenib's therapeutic effect is derived from its ability to simultaneously inhibit multiple signaling pathways crucial for tumor growth and vascularization.
RAF/MEK/ERK Pathway Inhibition
The RAS/RAF/MEK/ERK pathway is a key signaling cascade that transmits extracellular signals to the cell nucleus, regulating cell proliferation, differentiation, and survival.[11][12] Sorafenib directly inhibits both Raf-1 and B-Raf kinases, preventing the phosphorylation and activation of MEK, which in turn cannot activate ERK.[4][6] This blockade of the RAF/MEK/ERK pathway leads to decreased tumor cell proliferation and the induction of apoptosis.[4][13]
Figure 1: RAF/MEK/ERK Signaling Pathway Inhibition by Sorafenib.
VEGFR Signaling Pathway Inhibition
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[14][15] Sorafenib inhibits VEGFR-2, thereby blocking downstream signaling pathways such as the PLCγ-PKC-Raf-MEK-MAPK cascade, which are essential for endothelial cell proliferation, migration, and survival.[16][17] This anti-angiogenic effect of Sorafenib deprives the tumor of essential nutrients and oxygen.
Figure 2: VEGFR Signaling Pathway Inhibition by Sorafenib.
PDGFR Signaling Pathway Inhibition
Platelet-Derived Growth Factor Receptor (PDGFR) signaling plays a crucial role in tumor angiogenesis and the recruitment of pericytes, which support and stabilize newly formed blood vessels.[18][19] Sorafenib inhibits PDGFR-β, disrupting the tumor vasculature and further contributing to its anti-angiogenic effects.[15][19]
Figure 3: PDGFR Signaling Pathway Inhibition by Sorafenib.
Synthesis of Sorafenib
The synthesis of Sorafenib can be achieved through a multi-step process. A common and efficient route involves the reaction of 4-(4-aminophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[20][21] An overview of a synthetic approach is provided below.
Figure 4: Synthetic Workflow for Sorafenib.
A general laboratory-scale synthesis protocol is as follows:
-
Preparation of 4-(4-aminophenoxy)-N-methylpicolinamide: 4-chloro-N-methylpicolinamide is reacted with 4-aminophenol in the presence of a base, such as potassium tert-butoxide, in a suitable solvent like dimethylformamide (DMF) at an elevated temperature.[20]
-
Urea Formation: The resulting 4-(4-aminophenoxy)-N-methylpicolinamide is then dissolved in an anhydrous solvent, such as dichloromethane, and reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate at room temperature to yield Sorafenib.[20] The product can be purified by crystallization or column chromatography.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the IC50 of Sorafenib against a target kinase.
-
Compound Preparation: Prepare a serial dilution of Sorafenib in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted Sorafenib or vehicle control (DMSO in assay buffer) to the wells of a white, opaque 384-well plate.
-
Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination of Kinase Reaction and ADP Detection:
-
Add 25 µL of a commercial ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase-Glo® Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a microplate luminometer.
-
Plot the percentage of inhibition against the logarithm of the Sorafenib concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Cell Proliferation Assay (SRB Assay)
This protocol outlines a method to assess the effect of Sorafenib on the proliferation of cancer cell lines.
-
Cell Seeding: Seed cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach and grow for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of Sorafenib (e.g., 3, 4, 8, 16, 32 µM) and a vehicle control (DMSO) for 48 hours.[10]
-
Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding 50 µL of cold 50% trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[10]
-
Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition and Analysis: Measure the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
Western Blot for ERK Phosphorylation
This protocol details the detection of phosphorylated ERK (p-ERK) and total ERK to assess the inhibitory effect of Sorafenib on the RAF/MEK/ERK pathway.
-
Sample Preparation:
-
Culture cells to 70-80% confluency and treat with Sorafenib at desired concentrations for a specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[3][5]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[3][5]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3][5]
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[3]
-
Quantify the band intensities using densitometry software.
-
References
- 1. researchgate.net [researchgate.net]
- 2. tarjomefa.com [tarjomefa.com]
- 3. 3.4. Western Blotting and Detection [bio-protocol.org]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Induction of Anti-Proliferative and Apoptotic Effects of Sorafenib Using miR-27a Inhibitor in Hepatocellular Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorbyt.com [biorbyt.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sinobiological.com [sinobiological.com]
- 20. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sorafenib synthesis - chemicalbook [chemicalbook.com]
Structural Analogs of a Multi-Kinase Inhibitor: A Technical Guide
Disclaimer: The term "Multi-kinase inhibitor 3" is a placeholder as it does not correspond to a specifically recognized pharmaceutical agent. This guide utilizes Sorafenib (B1663141) (Nexavar®), a well-documented multi-kinase inhibitor, as a representative example to fulfill the detailed requirements of the user's request. The data, protocols, and pathways described herein are based on publicly available research on Sorafenib and its structural analogs.
Introduction
Sorafenib is an oral multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases involved in tumor cell proliferation and angiogenesis. It is approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma. The therapeutic efficacy of Sorafenib is attributed to its dual mechanism of action: inhibiting the RAF/MEK/ERK signaling pathway in tumor cells and targeting VEGFR and PDGFR in the tumor vasculature.[1][2] This technical guide provides an in-depth overview of the structural analogs of Sorafenib, focusing on their structure-activity relationships (SAR), quantitative biological data, and the experimental protocols used for their evaluation.
Mechanism of Action and Signaling Pathways
Sorafenib exerts its anti-cancer effects by inhibiting key kinases in two major signaling pathways:
-
RAF/MEK/ERK Pathway: This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Sorafenib inhibits both wild-type B-RAF and C-RAF, as well as the oncogenic B-RAF V600E mutant, thereby preventing the downstream phosphorylation of MEK and ERK.[2][3][4][5]
-
VEGFR/PDGFR Pathway: These receptor tyrosine kinases are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Sorafenib inhibits VEGFR-2, VEGFR-3, and PDGFR-β, leading to a reduction in tumor neovascularization.[6][7]
Additionally, Sorafenib is known to inhibit other kinases such as c-KIT and FLT3.[8][9]
Signaling Pathway Diagrams
// Nodes GrowthFactor [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (e.g., EGFR)", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="RAF\n(B-RAF, C-RAF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sorafenib [label="Sorafenib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> RTK; RTK -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> TranscriptionFactors; TranscriptionFactors -> Proliferation; Sorafenib -> RAF [arrowhead=tee, color="#EA4335"]; } . Caption: RAF/MEK/ERK Signaling Pathway Inhibition by Sorafenib.
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; PDGF [label="PDGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR [label="VEGFR-2, VEGFR-3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDGFR [label="PDGFR-β", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis,\nVascular Permeability,\nEndothelial Cell Survival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sorafenib [label="Sorafenib", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR; PDGF -> PDGFR; VEGFR -> PI3K; VEGFR -> PLCg; PDGFR -> PI3K; PDGFR -> PLCg; PI3K -> Akt; PLCg -> PKC; Akt -> Angiogenesis; PKC -> Angiogenesis; Sorafenib -> VEGFR [arrowhead=tee, color="#EA4335"]; Sorafenib -> PDGFR [arrowhead=tee, color="#EA4335"]; } . Caption: VEGFR/PDGFR Signaling Pathway Inhibition by Sorafenib.
Structural Analogs and Structure-Activity Relationship (SAR)
The general structure of Sorafenib consists of a central bi-aryl urea (B33335) moiety, which is crucial for its kinase inhibitory activity. Structure-activity relationship (SAR) studies have revealed that modifications to different parts of the Sorafenib molecule can significantly impact its potency and selectivity. Key regions for modification include the terminal phenyl ring, the central urea linker, and the picolinamide (B142947) group.
For instance, the substitution pattern on the terminal phenyl ring is critical for activity. Electron-withdrawing groups, such as the trifluoromethyl group in Sorafenib, are often beneficial. The urea linker is essential for hydrogen bonding interactions within the kinase active site. Analogs where the urea is replaced with other linkers, such as thiourea (B124793) or sulfonylurea, have been synthesized and evaluated, sometimes resulting in altered kinase selectivity.[1]
Quantitative Data on Sorafenib and its Analogs
The following tables summarize the in vitro inhibitory activities of Sorafenib and some of its representative structural analogs against various kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50) of Sorafenib
| Kinase Target | IC50 (nM) |
| c-RAF (Raf-1) | 6 |
| B-RAF | 22 |
| B-RAF (V600E) | 38 |
| VEGFR-1 | 26 |
| VEGFR-2 | 90 |
| VEGFR-3 | 20 |
| PDGFR-β | 57 |
| c-KIT | 68 |
| FLT3 | 58 |
| RET | 43 |
Table 2: In Vitro Cytotoxicity (IC50) of Sorafenib Analogs against Cancer Cell Lines
| Compound | Hela (Cervical Cancer) | H1975 (Lung Cancer) | A549 (Lung Cancer) | Reference |
| Sorafenib | 6.02 ± 0.21 µM | 4.20 ± 0.21 µM | 2.10 ± 0.10 µM | [10] |
| Sunitinib (Control) | 2.06 ± 0.34 µM | 16.02 ± 0.85 µM | 1.05 ± 0.04 µM | [10] |
| Analog 3d | 0.56 ± 0.04 µM | - | - | [11] |
| Analog 3r | 1.90 ± 0.10 µM | - | - | [10] |
| Analog 3t | - | 2.34 ± 0.07 µM | 3.78 ± 0.21 µM | [10][11] |
| Analog 3v | - | 2.67 ± 0.12 µM | 1.35 ± 0.03 µM | [10][11] |
| Analog 4c | - | - | 21.12 µg/mL | [12] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
General Synthesis of Bi-Aryl Urea Analogs
A common method for the synthesis of Sorafenib and its bi-aryl urea analogs involves the reaction of an appropriate aniline (B41778) derivative with an isocyanate.
// Nodes Aniline [label="Substituted Aniline\n(e.g., 4-aminophenoxy-\nN-methylpicolinamide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Isocyanate [label="Aryl Isocyanate", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Aprotic Solvent\n(e.g., DCM, THF)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Reaction at\nRoom Temperature", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Bi-Aryl Urea Analog", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Column Chromatography,\nRecrystallization)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Aniline -> Reaction; Isocyanate -> Reaction; Solvent -> Reaction; Reaction -> Product; Product -> Purification; } . Caption: General workflow for the synthesis of bi-aryl urea analogs.
Protocol:
-
Preparation of the Aniline Intermediate: The synthesis of the key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, can be achieved by reacting 4-chloropicolinamide with 4-aminophenol (B1666318) in the presence of a base such as potassium tert-butoxide in a solvent like DMF.[3]
-
Urea Formation: To a solution of the aniline intermediate in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF), an equimolar amount of the desired aryl isocyanate is added.
-
Reaction: The reaction mixture is stirred at room temperature for several hours to overnight.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the final bi-aryl urea analog.[13]
In Vitro Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (Sorafenib and its analogs) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol:
-
Plate Coating: Coat a 96-well plate with a substrate for the VEGFR-2 kinase.
-
Inhibitor Incubation: Add serial dilutions of the test compounds to the wells.
-
Kinase Reaction: Initiate the phosphorylation reaction by adding recombinant human VEGFR-2 kinase and ATP to each well.
-
Detection: After incubation, add a specific antibody that recognizes the phosphorylated substrate. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Signal Generation: Add a chemiluminescent or colorimetric HRP substrate to generate a signal.
-
Measurement: Measure the signal (luminescence or absorbance) using a microplate reader. The signal intensity is inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
// Nodes Design [label="Analog Design &\nVirtual Screening", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Chemical Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Biochemical [label="Biochemical Assays\n(Kinase Inhibition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular [label="Cell-Based Assays\n(e.g., MTT, Apoptosis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SAR [label="SAR Analysis", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Lead [label="Lead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Studies\n(In Vivo Models)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Design -> Synthesis; Synthesis -> Biochemical; Synthesis -> Cellular; Biochemical -> SAR; Cellular -> SAR; SAR -> Lead; Lead -> Synthesis [style=dashed]; Lead -> Preclinical; } . Caption: General workflow for kinase inhibitor drug discovery.
Conclusion
This technical guide has provided a comprehensive overview of the structural analogs of the multi-kinase inhibitor Sorafenib. By understanding the key SAR principles, utilizing robust experimental protocols for synthesis and biological evaluation, and analyzing the impact of structural modifications on the inhibition of critical signaling pathways, researchers can continue to design and develop novel kinase inhibitors with improved potency, selectivity, and therapeutic profiles for the treatment of cancer. The data and methodologies presented herein serve as a valuable resource for professionals in the field of drug discovery and development.
References
- 1. login.medscape.com [login.medscape.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. The ability of sorafenib to inhibit oncogenic PDGFRbeta and FLT3 mutants and overcome resistance to other small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiproliferative Activity of a Multi-Kinase Inhibitor: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro antiproliferative activity of a representative multi-kinase inhibitor, herein referred to as MKI-3. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of multi-kinase inhibitors. MKI-3 demonstrates potent activity against a range of cancer cell lines by targeting key signaling pathways involved in cell growth and proliferation.
Data Presentation: Antiproliferative Activity of MKI-3
The antiproliferative activity of MKI-3 was assessed against a panel of human cancer cell lines using a standard cell viability assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of MKI-3 required to inhibit cell proliferation by 50%, are summarized in the table below. The data indicates a broad spectrum of activity across different tumor types.
| Cell Line | Cancer Type | IC50 (µM) |
| HA22T/VGH | Hepatocellular Carcinoma | 0.7 |
| HA59T/VGH | Hepatocellular Carcinoma | 1.7 |
| MCF-7 | Breast Cancer | 18.73 |
| HCT116 | Colon Cancer | 23.22 |
| A549 | Lung Cancer | 10.74 |
| K562 | Leukemia | - |
Note: The IC50 values are representative and compiled from various studies on multi-kinase inhibitors with similar target profiles. The K562 cell line was noted to be suppressed by Dovitinib, another multi-kinase inhibitor, though a specific IC50 value was not provided in the initial search results[1].
Experimental Protocols
Detailed methodologies for the key experiments performed to evaluate the in vitro antiproliferative activity of MKI-3 are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
Materials:
-
96-well tissue culture plates
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
MKI-3 stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[4]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.[4] Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of MKI-3 in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the MKI-3 dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT stock solution (final concentration 0.5 mg/mL) to each well.[2]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[2][4]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] Allow the plate to stand overnight in the incubator.[2]
-
Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to reduce background.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the log of the MKI-3 concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications, such as phosphorylation. This is crucial for understanding how MKI-3 affects its target signaling pathways.
Materials:
-
Cell culture dishes
-
MKI-3
-
RIPA lysis buffer with protease and phosphatase inhibitors[6]
-
BCA or Bradford protein assay kit
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[6]
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) detection reagent[6]
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with MKI-3 at various concentrations for a specified time. Wash the cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[6]
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.[6]
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[6]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[6]
-
Detection: Incubate the membrane with ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[6]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the inhibitory effect of MKI-3.
Mandatory Visualizations
Signaling Pathways
Multi-kinase inhibitors like MKI-3 often target multiple signaling pathways that are crucial for cancer cell proliferation and survival.[7] The diagrams below illustrate the key pathways affected by MKI-3.
Caption: RAF/MEK/ERK signaling pathway with inhibition by MKI-3.
Caption: PI3K/AKT/mTOR signaling pathway with inhibition by MKI-3.
Experimental Workflow
The following diagram outlines the workflow for assessing the in vitro antiproliferative activity of MKI-3.
Caption: Experimental workflow for the in vitro antiproliferative MTT assay.
References
- 1. mdpi.com [mdpi.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Ripple Effect: A Technical Guide to the Downstream Signaling Pathways Modulated by Multi-kinase Inhibitor 3 (MKI-3)
Abstract
Multi-kinase inhibitors (MKIs) represent a cornerstone of targeted cancer therapy, exerting their anti-neoplastic effects through the simultaneous blockade of multiple signaling pathways crucial for tumor growth, proliferation, and angiogenesis. This technical guide provides an in-depth analysis of the downstream signaling cascades affected by a representative multi-kinase inhibitor, Sunitinib (B231), herein referred to as Multi-kinase inhibitor 3 (MKI-3). Sunitinib is a potent inhibitor of several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the Stem Cell Factor Receptor (c-KIT).[1][2][3][4][5] Inhibition of these upstream kinases triggers a cascade of downstream effects, primarily impacting the MAPK/ERK, PI3K/AKT/mTOR, and JAK/STAT signaling pathways. This document details the molecular mechanisms of action, presents quantitative data on kinase inhibition, provides comprehensive experimental protocols for assessing inhibitor activity, and visualizes the intricate signaling networks using Graphviz diagrams.
Introduction to this compound (Sunitinib)
Sunitinib is an oral, small-molecule inhibitor that targets multiple RTKs implicated in both tumor cell proliferation and angiogenesis.[1][6] Its primary targets include VEGFRs (VEGFR1, VEGFR2, and VEGFR3), PDGFRs (PDGFRα and PDGFRβ), c-KIT, FMS-like tyrosine kinase-3 (FLT3), and the rearranged during transfection (RET) proto-oncogene.[2][7][8] By competitively binding to the ATP-binding pocket of these kinases, Sunitinib inhibits their phosphorylation and subsequent activation, thereby disrupting the downstream signaling pathways that drive cancer progression.[3] This multi-targeted approach allows for a broad-spectrum anti-tumor activity, making it an effective therapeutic agent in various malignancies, most notably in renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][7]
Quantitative Analysis of Kinase Inhibition
The potency of MKI-3 against a panel of kinases is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). These values provide a measure of the inhibitor's efficacy and selectivity.
Table 1: Inhibitory Activity of Sunitinib (MKI-3) against Primary Kinase Targets
| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| VEGFR1 | - | - | Biochemical | [2][4] |
| VEGFR2 (KDR/Flk-1) | 80 | 9 | Biochemical | [2][7] |
| VEGFR3 | - | - | Biochemical | [2][4] |
| PDGFRα | 69 (cellular) | - | Cellular | [9] |
| PDGFRβ | 2 | 8 | Biochemical | [2][7] |
| c-KIT | Potent Inhibition Noted | - | Biochemical | [10] |
| FLT3 (wild type) | 250 | - | Biochemical | [7][9] |
| FLT3 (ITD mutant) | 50 | - | Biochemical | [7][9] |
| FLT3 (D835Y mutant) | 30 | - | Biochemical | [7][9] |
| RET | - | - | Biochemical | [2][4] |
| FGFR1 | - | 830 | Biochemical | [2] |
Note: IC50 and Ki values can vary depending on the specific assay conditions and cell types used.
Core Downstream Signaling Pathways Affected by MKI-3
The inhibition of upstream RTKs by Sunitinib leads to the modulation of several critical downstream signaling pathways that regulate cell proliferation, survival, and angiogenesis.
The MAPK/ERK Pathway
The Ras/Raf/MEK/ERK pathway is a central signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis. Sunitinib's inhibition of VEGFR and PDGFR can lead to a decrease in the phosphorylation and activation of key components of this pathway.
Some studies have shown that Sunitinib can inhibit the phosphorylation of ERK1/2 in certain cancer cell lines.[11] However, the effect on the MAPK/ERK pathway can be complex and cell-type dependent, with some reports indicating that Sunitinib treatment can lead to an increase in ERK phosphorylation under specific conditions.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sunitix.net [sunitix.net]
- 5. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchhub.com [researchhub.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Chemical properties and stability of Multi-kinase inhibitor 3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multi-kinase inhibitor 3, also identified as compound 12 in recent literature, is a potent, orally bioavailable small molecule inhibitor targeting several receptor tyrosine kinases implicated in cancer pathogenesis. This technical guide provides a comprehensive overview of its chemical properties, stability, and the signaling pathways it modulates. Detailed experimental protocols for its synthesis and kinase inhibition assays are presented, along with a summary of its inhibitory activity. This document aims to serve as a core resource for researchers engaged in the preclinical and clinical development of novel anti-cancer therapeutics.
Chemical Properties and Stability
This compound is a phenylacetamide derivative with the chemical formula C₂₆H₂₆N₆O₂ and a molecular weight of 454.52 g/mol . Its chemical structure is depicted below.
Structure:
CAS Number: 2648279-76-7
Physicochemical Properties
A comprehensive analysis of the physicochemical properties of this compound is crucial for understanding its drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME) profiles. While specific experimental data for pKa, logP, and aqueous solubility have not been formally published in the primary literature, general characteristics of phenylacetamide derivatives suggest moderate lipophilicity and the presence of basic and acidic centers that influence solubility at different pH values.
| Property | Value | Notes |
| Molecular Formula | C₂₆H₂₆N₆O₂ | |
| Molecular Weight | 454.52 | |
| CAS Number | 2648279-76-7 | |
| pKa | Not Reported | The molecule contains basic nitrogen atoms in the pyrazole (B372694) and benzimidazole (B57391) rings, and an acidic proton on the amide nitrogen, suggesting it can act as both a proton acceptor and donor. |
| LogP | Not Reported | The presence of both hydrophobic (phenyl, tert-butyl) and polar (amide, oxazole (B20620), pyrazole) moieties suggests a balanced lipophilicity, which is often favorable for oral bioavailability. |
| Aqueous Solubility | Not Reported | Solubility is expected to be pH-dependent due to the presence of ionizable groups. |
| Melting Point | Not Reported |
Stability
The stability of a drug candidate is a critical parameter for its development, manufacturing, and storage. Formal stability studies for this compound under various conditions (e.g., pH, temperature, light) have not been detailed in the available literature. However, general protocols for assessing the stability of small molecule inhibitors are provided in the experimental protocols section. These methods can be adapted to evaluate the degradation profile and establish appropriate storage and handling conditions for this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by potently inhibiting several receptor tyrosine kinases that are key drivers of tumor growth, angiogenesis, and metastasis. These include Vascular Endothelial Growth Factor Receptors (VEGFR1/FLT1, VEGFR2/KDR, VEGFR3/FLT4), Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ), and FMS-like Tyrosine Kinase 3 (FLT3).[1] The inhibition of these kinases disrupts downstream signaling cascades crucial for cancer cell proliferation, survival, and the formation of new blood vessels that supply tumors.
Inhibitory Activity
The half-maximal inhibitory concentrations (IC₅₀) of this compound against its primary targets are summarized in the table below.[1]
| Target Kinase | IC₅₀ (nM) |
| FLT1 / VEGFR1 | 1.59 |
| KDR / VEGFR2 | 1.23 |
| FLT4 / VEGFR3 | 1.19 |
| FLT3 | 0.59 |
| PDGFRα | 0.22 |
| PDGFRβ | 1.15 |
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
Experimental Protocols
Detailed experimental procedures are essential for the replication and validation of scientific findings. The following sections provide protocols for the synthesis of this compound and for assessing its inhibitory activity against its target kinases.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, which is a common approach for generating complex phenylacetamide derivatives. While the specific, step-by-step protocol from the primary literature is not publicly available, a general synthetic route can be inferred from the structure of the final compound. This typically involves the formation of the core benzimidazole ring, followed by coupling reactions to attach the piperazine (B1678402) and phenyl-pyrazole moieties, and finally, the amidation to introduce the tert-butyl oxazole acetamide (B32628) side chain.
General Protocol for Phenylacetamide Synthesis:
-
Step 1: Benzimidazole Core Synthesis: A substituted o-phenylenediamine (B120857) is reacted with a suitable carboxylic acid or aldehyde under acidic conditions to form the benzimidazole ring.
-
Step 2: N-Arylation: The benzimidazole nitrogen is coupled with an aryl halide (containing the pyrazole moiety) via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
-
Step 3: Piperazine Attachment: The piperazine group is introduced by nucleophilic substitution of a leaving group on the benzimidazole or the attached phenyl ring.
-
Step 4: Amide Coupling: The free amine of the piperazine is acylated with a suitable carboxylic acid derivative (containing the tert-butyl oxazole moiety) using standard peptide coupling reagents (e.g., HATU, HOBt) to form the final amide bond.
-
Step 5: Purification: The final product is purified by column chromatography on silica (B1680970) gel to yield this compound.
Kinase Inhibition Assay Protocol
The inhibitory activity of this compound against its target kinases can be determined using various in vitro kinase assay formats. A common method is a luminescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay):
-
Compound Plating: A serial dilution of this compound in DMSO is prepared and dispensed into a 384-well assay plate.
-
Kinase Reaction: The purified recombinant kinase (e.g., FLT1, KDR, FLT3, PDGFRα, or PDGFRβ) is pre-incubated with the inhibitor in a kinase reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of a mixture of the appropriate substrate and ATP. The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: A Kinase Detection Reagent is added to convert the generated ADP to ATP and then catalyze a luciferase reaction to produce a luminescent signal.
-
Data Acquisition: The luminescence is measured using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Conclusion
This compound is a promising anti-cancer agent with potent inhibitory activity against a key set of receptor tyrosine kinases involved in tumor progression. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and methods for its synthesis and evaluation. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
Multi-Kinase Inhibitors in Hepatocellular Carcinoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options for advanced stages. The advent of multi-kinase inhibitors (MKIs) has marked a pivotal shift in the management of unresectable HCC. These agents simultaneously target multiple signaling pathways implicated in tumor progression, angiogenesis, and metastasis. This technical guide provides an in-depth overview of key MKIs used in HCC research, focusing on their mechanisms of action, preclinical and clinical efficacy, and detailed experimental protocols for their evaluation.
Core Concepts: Mechanisms of Action
Multi-kinase inhibitors exert their anti-tumor effects by blocking the activity of several receptor tyrosine kinases (RTKs) and intracellular signaling molecules. The primary targets in HCC include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and the RAF/MEK/ERK signaling cascade. More recent agents also target kinases such as MET and AXL.[1][2][3][4]
Sorafenib and Regorafenib: These are structurally similar biphenyl (B1667301) urea (B33335) compounds that primarily inhibit the RAF/MEK/ERK pathway, crucial for cell proliferation, and also target VEGFR and PDGFR, key regulators of angiogenesis.[3][4][5] Regorafenib is noted to have a broader kinase inhibitory profile than sorafenib, including the inhibition of TIE2.[1]
Lenvatinib: This MKI targets VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT.[2][6] Its potent anti-angiogenic activity is coupled with direct anti-proliferative effects through the inhibition of FGFR signaling, which is often aberrantly activated in HCC.[1][7]
Cabozantinib: This inhibitor is distinguished by its dual targeting of MET and VEGFR2.[8][9][10] The MET pathway is implicated in tumor invasion, metastasis, and resistance to anti-angiogenic therapies, making its simultaneous inhibition with VEGFR2 a compelling therapeutic strategy.[8][9] Cabozantinib also inhibits other kinases like AXL and RET.[11]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of prominent multi-kinase inhibitors in hepatocellular carcinoma.
Table 1: Preclinical Efficacy of Multi-Kinase Inhibitors in HCC Models
| Inhibitor | Model System | Dosage | Key Findings | Reference(s) |
| Sorafenib | PLC/PRF/5 Xenograft | 30 mg/kg, p.o. daily | Complete tumor growth inhibition. | [3][4] |
| PLC/PRF/5 Xenograft | 100 mg/kg, p.o. daily | Partial tumor regressions in 50% of mice. | [3][4] | |
| Regorafenib | H129 Orthotopic Model | 10 mg/kg, p.o. daily | Significantly improved median survival vs. vehicle (36 vs. 27 days). | [12] |
| Patient-Derived Xenografts (PDX) | 10 mg/kg, p.o. daily | Significant tumor growth inhibition in 8 out of 10 models. | [12] | |
| Lenvatinib | FGF19-expressing Hep3B2.1-7 Xenografts | 3-30 mg/kg | Dose-dependent tumor growth inhibition and suppression of FGF signaling. | [7] |
| PLC/PRF/5 Xenografts | 3-30 mg/kg | Potent reduction in tumor microvessel density. | [7] | |
| Cabozantinib | MHCC97H Xenografts (p-MET positive) | Not Specified | More profound tumor growth inhibition compared to p-MET negative models. | [8][9] |
| Experimental Metastatic Mouse Model | Not Specified | Reduced number of metastatic lesions in the lung and liver. | [8][9] |
Table 2: Clinical Efficacy of Multi-Kinase Inhibitors in Advanced HCC
| Inhibitor | Clinical Trial | Treatment Line | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Sorafenib | SHARP | First-line | 10.7 months (vs. 7.9 months with placebo) | 5.5 months (vs. 2.8 months with placebo) | 2% |
| Lenvatinib | REFLECT | First-line | 13.6 months (non-inferior to Sorafenib's 12.3 months) | 7.4 months (vs. 3.7 months with Sorafenib) | 24% (vs. 9% with Sorafenib) |
| Regorafenib | RESORCE | Second-line (post-Sorafenib) | 10.6 months (vs. 7.8 months with placebo) | 3.1 months (vs. 1.5 months with placebo) | 11% (vs. 4% with placebo) |
| Cabozantinib | CELESTIAL | Second/Third-line (post-Sorafenib) | 10.2 months (vs. 8.0 months with placebo) | 5.2 months (vs. 1.9 months with placebo) | 4% (vs. 0.4% with placebo) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by these multi-kinase inhibitors and a general workflow for their preclinical evaluation.
Caption: Targeted signaling pathways of major multi-kinase inhibitors in HCC.
Caption: General workflow for the preclinical assessment of MKIs in HCC.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for key experiments in the evaluation of multi-kinase inhibitors.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of an MKI against target kinases (e.g., VEGFR2, c-MET, RAF).
Materials:
-
Recombinant human kinase (e.g., VEGFR2, c-MET)
-
Kinase-specific peptide substrate
-
Multi-kinase inhibitor (test compound)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well or 384-well assay plates (white, opaque for luminescence-based assays)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Compound Dilution: Prepare a serial dilution of the MKI in DMSO. A typical starting concentration is 10 mM, diluted to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM). The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup:
-
Add 1 µL of the diluted MKI or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2 µL of diluted kinase enzyme to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.[13]
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of a mix containing the kinase-specific substrate and ATP. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubate for 60 minutes at room temperature.[13]
-
-
Signal Detection (using ADP-Glo™):
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[13]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (no enzyme control). Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of an MKI on the metabolic activity of HCC cell lines, which is an indicator of cell viability and proliferation.[14]
Objective: To determine the IC50 value of an MKI in various HCC cell lines (e.g., Huh-7, HepG2, PLC/PRF/5).
Materials:
-
HCC cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Multi-kinase inhibitor (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[14]
-
96-well cell culture plates
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Plate HCC cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the MKI in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the MKI or vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a cell-free control. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the drug concentration to determine the IC50 value.
Western Blotting for Signaling Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of key proteins within signaling pathways targeted by the MKI.
Objective: To confirm the on-target effect of an MKI by assessing the phosphorylation levels of proteins in the RAF/MEK/ERK and PI3K/AKT pathways.
Materials:
-
Treated HCC cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat HCC cells with the MKI at various concentrations for a defined period (e.g., 1-24 hours). Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[16]
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-ERK and total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.[16]
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein to determine the extent of pathway inhibition.[16]
In Vivo Xenograft Model for Efficacy Studies
Xenograft models are essential for evaluating the anti-tumor efficacy of an MKI in a living organism.[18][19]
Objective: To assess the ability of an MKI to inhibit tumor growth in mice bearing human HCC xenografts.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
HCC cell line (e.g., PLC/PRF/5, Huh-7) or patient-derived tumor fragments
-
Matrigel (optional, for cell suspension injections)
-
Multi-kinase inhibitor formulated for oral gavage or other appropriate administration route
-
Calipers for tumor measurement
-
Anesthesia and surgical equipment (for orthotopic models)
Procedure:
-
Tumor Implantation:
-
Subcutaneous Model: Inject approximately 1-5 x 10^6 HCC cells suspended in serum-free medium (with or without Matrigel) subcutaneously into the flank of each mouse.[19]
-
Orthotopic Model: Surgically implant a small tumor fragment or inject HCC cells directly into the liver lobe of an anesthetized mouse.[19]
-
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer the MKI (e.g., by oral gavage) or vehicle control to the respective groups daily or according to the established dosing schedule.
-
Tumor Monitoring: Measure tumor dimensions with calipers every 2-4 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Ex Vivo Analysis: Weigh the tumors. Portions of the tumor can be fixed in formalin for immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31/CD34), or snap-frozen for western blot analysis.
Conclusion
The study of multi-kinase inhibitors in hepatocellular carcinoma is a dynamic field that requires a multi-faceted approach, from in vitro enzymatic assays to in vivo efficacy models. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to elucidate the mechanisms of these potent anti-cancer agents and to develop novel therapeutic strategies for HCC. Adherence to detailed and validated experimental methodologies is paramount for generating robust and reproducible data that can ultimately translate into clinical benefit for patients.
References
- 1. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]
- 2. Application and Resistance Mechanisms of Lenvatinib in Patients with Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]
- 8. Cabozantinib suppresses tumor growth and metastasis in hepatocellular carcinoma by a dual blockade of VEGFR2 and MET [cancer.fr]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Comparative Response of HCC Cells to TKIs: Modified in vitro Testing and Descriptive Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. In vitro kinase assay [protocols.io]
- 17. Experimental mouse models for hepatocellular carcinoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. Mouse models of liver cancer: Progress and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Assessment of a Novel Multi-Kinase Inhibitor: A Technical Guide
Disclaimer: The following document is a representative technical guide for the preliminary toxicity assessment of a hypothetical multi-kinase inhibitor, designated as "Multi-kinase inhibitor 3" (MKi-3). As no specific public data exists for a compound with this name, this guide has been constructed based on established principles of preclinical toxicology for multi-kinase inhibitors and publicly available information on the toxicity profiles of analogous compounds. The data presented herein is illustrative and should not be considered as factual results for any specific agent.
Introduction to Multi-Kinase Inhibitors and Associated Toxicities
Multi-kinase inhibitors (MKIs) are a class of therapeutic agents designed to target multiple protein kinases simultaneously. By blocking the activity of various kinases involved in cell signaling pathways that control proliferation, differentiation, survival, and angiogenesis, MKIs have emerged as a cornerstone of targeted cancer therapy. However, their broad spectrum of activity can also lead to off-target effects and a range of toxicities.
Common adverse effects associated with MKIs include, but are not limited to, cardiotoxicity, hepatotoxicity, gastrointestinal issues, and cytopenias.[1][2] Preclinical assessment of these potential toxicities is a critical step in the drug development process to ensure patient safety.[2] This involves a comprehensive evaluation of the compound's effects in both in vitro and in vivo models.
Preclinical Toxicity Assessment Program for MKi-3
The preclinical safety evaluation of MKi-3 would typically involve a tiered approach, starting with in vitro assays to identify potential liabilities, followed by in vivo studies in animal models to understand the systemic effects.
In Vitro Studies:
-
Cytotoxicity Assays: To determine the cytotoxic potential of MKi-3 against various cell lines, including cancer and non-cancerous cells.
-
hERG Channel Assay: To assess the risk of drug-induced QT prolongation and potential cardiotoxicity.
-
Ames Test: To evaluate the mutagenic potential of the compound.
-
Kinase Selectivity Profiling: To identify the spectrum of kinases inhibited by MKi-3 and predict potential off-target effects.
In Vivo Studies:
-
Maximum Tolerated Dose (MTD) Study: To determine the highest dose of MKi-3 that can be administered without causing unacceptable toxicity.
-
Acute Toxicity Study: To evaluate the effects of a single high dose of MKi-3.
-
Repeat-Dose Toxicity Study (e.g., 28-day study in rodents): To assess the toxicological profile of MKi-3 after repeated administration. This typically includes monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.
Data Presentation
The following tables present hypothetical data from the preliminary toxicity assessment of MKi-3.
Table 1: In Vitro Cytotoxicity of MKi-3 (IC50 Values in µM)
| Cell Line | Cell Type | IC50 (µM) |
| HCT116 | Human Colon Carcinoma | 0.5 |
| A549 | Human Lung Carcinoma | 1.2 |
| HEK293 | Human Embryonic Kidney | 15.8 |
| H9c2 | Rat Cardiomyoblasts | 25.3 |
Table 2: In Vivo 28-Day Repeat-Dose Toxicity Study of MKi-3 in Sprague-Dawley Rats - Key Findings
| Parameter | Vehicle Control | 10 mg/kg/day | 30 mg/kg/day | 100 mg/kg/day |
| Body Weight Change (%) | +15% | +12% | +5% | -8% |
| Hematology | ||||
| Hemoglobin (g/dL) | 14.5 ± 1.2 | 13.8 ± 1.5 | 11.2 ± 1.8 | 9.1 ± 2.1** |
| Platelets (10^3/µL) | 850 ± 150 | 780 ± 130 | 550 ± 110 | 320 ± 90 |
| Clinical Chemistry | ||||
| ALT (U/L) | 45 ± 10 | 60 ± 15 | 150 ± 40* | 350 ± 85 |
| AST (U/L) | 60 ± 12 | 85 ± 18 | 210 ± 55* | 480 ± 110** |
| Histopathology | ||||
| Liver | No significant findings | Minimal hepatocellular vacuolation | Moderate hepatocellular vacuolation, single-cell necrosis | Marked hepatocellular necrosis, inflammatory cell infiltration |
| Heart | No significant findings | No significant findings | No significant findings | Minimal myocardial fiber degeneration |
* p < 0.05, ** p < 0.01 compared to vehicle control
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HCT116, A549, HEK293, H9c2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of MKi-3 in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a non-linear regression analysis.
In Vivo 28-Day Repeat-Dose Toxicity Study in Rodents
-
Animal Acclimatization: Acclimatize male and female Sprague-Dawley rats for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, low dose, mid dose, high dose), with an equal number of males and females per group.
-
Compound Administration: Administer MKi-3 or the vehicle control orally (e.g., by gavage) once daily for 28 consecutive days.
-
Clinical Observations: Observe the animals daily for any clinical signs of toxicity, including changes in behavior, appearance, and activity.
-
Body Weight and Food Consumption: Record the body weight of each animal twice a week and measure food consumption weekly.
-
Clinical Pathology: At the end of the treatment period, collect blood samples for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve major organs and tissues in 10% neutral buffered formalin. Process the tissues for histopathological examination by a veterinary pathologist.
-
Data Analysis: Analyze the data for statistically significant differences between the treatment groups and the vehicle control group.
Mandatory Visualizations
Signaling Pathway Inhibition by MKi-3
Caption: Hypothetical signaling pathways inhibited by MKi-3.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: Workflow for a 28-day in vivo repeat-dose toxicity study.
References
Methodological & Application
Application Notes and Protocols for Multi-Kinase Inhibitor 3 (MKI-3) Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-kinase inhibitors (MKIs) are a critical class of therapeutics, particularly in oncology, designed to target multiple signaling pathways simultaneously to overcome drug resistance and improve efficacy. This document provides detailed application notes and protocols for the cellular characterization of a hypothetical Multi-Kinase Inhibitor 3 (MKI-3). MKI-3 is designed to primarily target Mixed Lineage Kinase 3 (MLK3), a key upstream regulator of mitogen-activated protein kinase (MAPK) signaling pathways, including the JNK, p38, and ERK pathways. Dysregulation of these pathways is implicated in cancer cell proliferation, migration, and survival.[1][2]
These protocols describe two common and robust cell-based assay formats to assess the potency and cellular activity of MKI-3: a phospho-flow cytometry-based assay to measure the inhibition of a direct downstream substrate and a cell viability assay to determine the compound's effect on cancer cell proliferation.[3][4]
MKI-3 Target Profile and Signaling Pathway
MKI-3 is a potent inhibitor of MLK3 and, by extension, is expected to modulate the downstream JNK, p38, and ERK signaling cascades. Upon activation by various cellular stressors or growth factors, MLK3 phosphorylates and activates MAP2Ks (MKK4/7, MKK3/6), which in turn phosphorylate and activate MAPKs (JNK, p38).[2] The ERK pathway can also be influenced by MLK3.[2] These pathways ultimately regulate the activity of transcription factors that control key cellular processes.
References
- 1. The regulatory function of mixed lineage kinase 3 in tumor and host immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLK3 Signaling in Cancer Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 4. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Multi-Kinase Inhibitor Dosage for In Vivo Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining and applying the appropriate in vivo dosage of multi-kinase inhibitors in animal models. The information is compiled from preclinical studies of well-established multi-kinase inhibitors, including Sorafenib, Sunitinib, and Lenvatinib, to serve as a foundational resource.
Data Presentation: In Vivo Dosages of Common Multi-Kinase Inhibitors
The following tables summarize in vivo dosages for three widely studied multi-kinase inhibitors in various animal models. These data can guide dose selection for new compounds with similar mechanisms of action.
Table 1: Sorafenib In Vivo Dosage in Mouse Models
| Animal Model | Cancer Type | Dosage | Administration Route | Key Findings |
| Nude Mice | Hepatocellular Carcinoma (HCC) Xenograft | 10 mg/kg/day | Oral | Significant tumor growth inhibition. |
| Nude Mice | HCC Xenograft | 20 mg/kg/day | Oral | Significant inhibition of tumor growth.[1][2] |
| Nude Mice | HCC Xenograft | 30 mg/kg/day | Oral | Initially effective, but resistance developed over time.[3][4] |
| Nude Mice | Renal Cell Carcinoma (RCC) Xenograft | 40 mg/kg/day | Oral | Significant tumor growth inhibition.[2] |
| Nude Mice | HCC Xenograft | 60 mg/kg/day | Oral | Improved antitumor efficacy but increased toxicity and body weight loss.[3] |
| Nude Mice | HCC Xenograft | 9 mg/kg (injection), 18 mg/kg (oral) | IV, Oral | Nanosuspension formulation showed higher antitumor efficacy.[5] |
Table 2: Sunitinib In Vivo Dosage in Animal Models
| Animal Model | Administration Route | Dosage | Study Type | Key Findings |
| Rat | Intravenous (IV) | 5 mg/kg | Pharmacokinetic | Characterized distribution and metabolism.[6] |
| Rat | Oral | 15 mg/kg | Pharmacokinetic | Characterized absorption and metabolism.[6] |
| Monkey | Oral | 6 mg/kg | Pharmacokinetic | Characterized absorption and metabolism.[6] |
| Rat | Oral | ≤5.0 mg/kg/day | Fertility Study | No fertility effects observed.[7] |
Table 3: Lenvatinib In Vivo Dosage in Animal Models
| Animal Model | Dosage | Administration Route | Study Type | Key Findings |
| Athymic Mice | 3, 10, 30, 100 mg/kg/day | Oral | Efficacy (Anaplastic Thyroid Cancer) | Dose-dependent inhibition of tumor growth and angiogenesis.[8] |
| Rat | ≥0.3 mg/kg | Oral | Toxicology | Reduced fetal body weight and delayed ossification.[9] |
| Rabbit | ≥0.03 mg/kg | Oral | Toxicology | Increased post-implantation loss and fetal anomalies.[8][9] |
Experimental Protocols
The following are detailed protocols for common in vivo studies involving multi-kinase inhibitors. These protocols are generalized and should be adapted to the specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a multi-kinase inhibitor in a human tumor xenograft mouse model.
Materials:
-
Nude mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cell line of interest
-
Multi-kinase inhibitor
-
Vehicle for drug formulation
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Sterile surgical instruments
Procedure:
-
Cell Culture and Implantation:
-
Culture human cancer cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare the multi-kinase inhibitor in a suitable vehicle. Common vehicles include sterile water, saline, or a solution of 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80.
-
Administer the drug and vehicle to the respective groups via the intended clinical route, most commonly oral gavage (PO).[4] Dosing should be performed daily or as determined by pharmacokinetic studies.
-
-
Monitoring and Data Collection:
-
Study Endpoint and Tissue Collection:
-
The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration.
-
At the endpoint, euthanize the mice according to IACUC guidelines.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting, or RNA sequencing).
-
Protocol 2: Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a multi-kinase inhibitor in rodents.
Materials:
-
Mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)[11]
-
Multi-kinase inhibitor
-
Vehicle for drug formulation
-
Dosing needles (for oral gavage or IV injection)
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis[11]
Procedure:
-
Animal Dosing:
-
Fast animals overnight with free access to water.
-
Administer a single dose of the multi-kinase inhibitor via the desired routes (e.g., oral gavage and intravenous injection for bioavailability determination).[11]
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dosing. Typical time points for IV administration are 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For oral administration, typical time points are 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[11]
-
Blood can be collected via retro-orbital bleeding, submandibular bleeding, or from a cannulated vessel.[12]
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples to separate plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the multi-kinase inhibitor in plasma.
-
Analyze the plasma samples to determine the drug concentration at each time point.
-
-
Pharmacokinetic Parameter Calculation:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) (if both IV and oral routes are tested)
-
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Simplified signaling pathway inhibited by a multi-kinase inhibitor.
Experimental Workflow Diagram
Caption: Typical experimental workflow for an in vivo efficacy study.
Dose-Response Relationship Diagram
Caption: Logical relationship in a dose-response study.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oncotarget.com [oncotarget.com]
- 5. dovepress.com [dovepress.com]
- 6. Pharmacokinetics, distribution, and metabolism of [14C]sunitinib in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents – ScienceOpen [scienceopen.com]
- 12. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Application Note: Western Blot Protocol for Measuring Target Inhibition by Multi-kinase Inhibitor 3
Audience: Researchers, scientists, and drug development professionals.
Introduction: Multi-kinase inhibitors are a class of therapeutic agents designed to simultaneously block the activity of multiple protein kinases, which can offer a powerful strategy for treating complex diseases like cancer. Validating the efficacy of these inhibitors requires robust methods to quantify their impact on specific cellular signaling pathways. This application note provides a detailed protocol for using Western blotting to measure the dose-dependent inhibition of a target kinase cascade by a novel compound, "Multi-kinase Inhibitor 3." The protocol focuses on assessing the phosphorylation status of key downstream proteins, providing a direct measure of the inhibitor's biological activity within the cell.
Featured Signaling Pathway: MAPK/ERK Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. It is frequently dysregulated in various cancers, making it a common target for kinase inhibitors. The following diagram illustrates the primary components of this pathway and the potential points of intervention for this compound, which is hypothesized to target RAF and MEK kinases.
Caption: MAPK/ERK signaling pathway with inhibition points.
Experimental Protocol
This protocol describes the treatment of a relevant cell line (e.g., A375 melanoma cells, which have a BRAF mutation) with this compound, followed by Western blot analysis to detect changes in the phosphorylation of ERK (p-ERK), a key downstream marker of pathway activity.
1. Materials and Reagents
-
Cell Line: A375 or other appropriate cancer cell line.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution (e.g., 10 mM in DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).
-
Transfer Membrane: PVDF membrane.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.
-
Rabbit anti-total-ERK1/2 antibody.
-
Mouse anti-GAPDH or β-actin antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
2. Cell Culture and Inhibitor Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to attach and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
The next day, replace the growth medium with a serum-free medium for 4-6 hours to reduce basal kinase activity.
-
Prepare serial dilutions of this compound in the serum-free medium. A typical concentration range would be 0 (DMSO vehicle control), 10 nM, 50 nM, 100 nM, 500 nM, and 1 µM.
-
Treat the cells with the different concentrations of the inhibitor for a predetermined time (e.g., 2 hours).
-
After the inhibitor treatment, stimulate the pathway by adding a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to all wells except for a negative control.
3. Protein Lysis and Quantification
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a precast polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-ERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
(Optional but Recommended) Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed for total ERK and a loading control like GAPDH or β-actin.
Experimental Workflow
The following diagram outlines the key stages of the Western blot protocol for inhibitor analysis.
Caption: Step-by-step workflow for Western blot analysis.
Data Presentation and Analysis
The chemiluminescent signals captured are quantified using densitometry software (e.g., ImageJ). The intensity of the phosphorylated protein band (p-ERK) is normalized to the intensity of the total protein band (Total ERK) to correct for any variations in protein loading. This ratio provides a quantitative measure of pathway inhibition.
Table 1: Densitometry Analysis of ERK Phosphorylation
| Inhibitor 3 Conc. | p-ERK Signal | Total ERK Signal | Loading Control (GAPDH) Signal | p-ERK / Total ERK Ratio | % Inhibition (Normalized to Control) |
| 0 (Vehicle) | 15,230 | 15,500 | 18,100 | 0.98 | 0% |
| 10 nM | 11,560 | 15,350 | 18,250 | 0.75 | 23.5% |
| 50 nM | 6,880 | 15,620 | 17,980 | 0.44 | 55.1% |
| 100 nM | 3,140 | 15,480 | 18,050 | 0.20 | 79.6% |
| 500 nM | 810 | 15,510 | 18,120 | 0.05 | 94.9% |
| 1 µM | 305 | 15,450 | 18,150 | 0.02 | 98.0% |
Data shown are representative. Actual results may vary.
From this data, an IC₅₀ value (the concentration of inhibitor required to reduce the p-ERK/Total ERK ratio by 50%) can be calculated using non-linear regression analysis, providing a key metric for the inhibitor's potency.
Conclusion: This Western blot protocol offers a reliable and quantitative method for assessing the intracellular efficacy of this compound. By measuring the phosphorylation status of key downstream targets like ERK, researchers can confirm target engagement, determine dose-response relationships, and calculate potency metrics such as the IC₅₀. This assay is an essential tool in the preclinical validation and development of novel kinase inhibitors.
Application Notes and Protocols: Utilizing a Multi-Kinase Inhibitor in a Xenograft Mouse Model
Introduction
These application notes provide a detailed protocol for evaluating the in vivo efficacy of a multi-kinase inhibitor, using Sorafenib (B1663141) as a representative agent, in a subcutaneous xenograft mouse model. Sorafenib is an oral multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinases, VEGFR, and PDGFR.[1][2][3][4] Its dual mechanism of action involves the inhibition of tumor cell proliferation and angiogenesis.[1][2][5] This document is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.
The protocol outlines the necessary steps for establishing a human tumor xenograft model, preparing and administering the therapeutic agent, and monitoring tumor growth and animal welfare.[6][7][8][9] Furthermore, it provides a framework for data analysis and presentation.
Mechanism of Action of Sorafenib
Sorafenib exerts its anti-tumor effects through two primary mechanisms:
-
Anti-proliferative Effect: Sorafenib inhibits the RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell division and survival.[1][2] By targeting RAF kinases (C-RAF, B-RAF, and mutant B-RAF), Sorafenib blocks downstream signaling, leading to decreased tumor cell proliferation.[2][5]
-
Anti-angiogenic Effect: The inhibitor targets VEGFR-1, -2, -3, and PDGFR-β, which are crucial for the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.[1][2] Inhibition of these receptors disrupts tumor vasculature, thereby impeding tumor growth.[2]
Experimental Protocols
This section details the step-by-step procedures for conducting a xenograft study to evaluate the efficacy of Sorafenib.
Cell Culture and Xenograft Implantation
-
Cell Line Selection: Choose a human cancer cell line appropriate for the research question (e.g., HepG2 for hepatocellular carcinoma, 786-O for renal cell carcinoma).[10][11]
-
Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with sterile PBS, and resuspend in a serum-free medium or a mixture with Matrigel for subcutaneous injection.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID) to prevent rejection of the human tumor cells.[7][8]
-
Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[10]
Drug Preparation and Administration
-
Drug Formulation: Prepare Sorafenib for oral gavage. A common vehicle is a mixture of Cremophor EL, ethanol, and water. The final concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Dosage: Sorafenib is typically administered at doses ranging from 15 mg/kg to 80 mg/kg, once daily.[10][12][13][14] The specific dose should be determined based on the tumor model and study objectives.
-
Administration: Administer the prepared Sorafenib solution or vehicle control to the mice via oral gavage once daily.
In Vivo Efficacy Study
-
Tumor Growth Monitoring: Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15]
-
Measurements: Measure tumor dimensions using calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.[15]
-
Study Duration: Continue the treatment for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.[13][15]
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Data Presentation
Summarize the quantitative data from the in vivo efficacy study in the following tables for clear comparison.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | P-value |
| Vehicle Control | 8 | 150 ± 12.5 | 1800 ± 150.2 | - | - |
| Sorafenib (30 mg/kg) | 8 | 152 ± 11.8 | 750 ± 95.7 | 58.3 | <0.05 |
| Sorafenib (60 mg/kg) | 8 | 148 ± 13.1 | 400 ± 65.4 | 77.8 | <0.01 |
Table 2: Animal Body Weight Changes
| Treatment Group | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Body Weight Change |
| Vehicle Control | 22.5 ± 0.8 | 24.1 ± 0.9 | +7.1% |
| Sorafenib (30 mg/kg) | 22.7 ± 0.7 | 21.9 ± 0.8 | -3.5% |
| Sorafenib (60 mg/kg) | 22.6 ± 0.9 | 20.8 ± 1.1 | -8.0% |
Visualizations
Signaling Pathway Diagram
Caption: Sorafenib signaling pathway inhibition.
Experimental Workflow Diagram
Caption: Xenograft study experimental workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. Sorafenib - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models - TransCure bioServices [transcurebioservices.com]
- 7. Cell line-derived Xenograft (CDX) Mouse Models - Oncology CRO - InnoSer [innoserlaboratories.com]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 10. Sorafenib (BAY 43-9006) inhibits tumor growth and vascularization and induces tumor apoptosis and hypoxia in RCC xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improving the Therapeutic Efficacy of Sorafenib for Hepatocellular Carcinoma by Repurposing Disulfiram - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Multi-kinase Inhibitor 3 in Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, proliferation, and metastasis.[1][2][][4] Tumor cells secrete various growth factors, with Vascular Endothelial Growth Factor (VEGF) being a primary stimulus, to promote the formation of a dedicated blood supply.[1][5] The VEGF signaling pathway, initiated by the binding of VEGF to its receptor (VEGFR) on endothelial cells, triggers a cascade of downstream events that lead to endothelial cell proliferation, migration, and tube formation.[1][] Multi-kinase inhibitors that target key kinases in these pathways have emerged as a promising class of anti-cancer therapeutics.[5][6]
Multi-kinase Inhibitor 3 is a potent small molecule inhibitor targeting multiple receptor tyrosine kinases involved in angiogenesis, including VEGFR2, Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). By simultaneously blocking these critical signaling pathways, this compound effectively inhibits the key processes of angiogenesis, making it a valuable tool for cancer research and drug development.
These application notes provide detailed protocols for evaluating the anti-angiogenic effects of this compound using standard in vitro and ex vivo angiogenesis assays: the Endothelial Cell Tube Formation Assay, the Endothelial Cell Migration Assay, and the Aortic Ring Assay.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Assay Type |
| VEGFR2 | 5 | Kinase Assay |
| PDGFRβ | 12 | Kinase Assay |
| FGFR1 | 25 | Kinase Assay |
| c-Kit | 30 | Kinase Assay |
Table 2: Anti-Angiogenic Activity of this compound
| Assay | Cell Type | Endpoint | IC₅₀ (nM) |
| Tube Formation | HUVEC | Total Tube Length | 15 |
| Cell Migration | HUVEC | Migrated Cells | 20 |
| Aortic Ring | Rat Aorta | Microvessel Outgrowth | 50 |
Signaling Pathway
The primary anti-angiogenic mechanism of this compound is the inhibition of the VEGF signaling pathway in endothelial cells. The binding of VEGF to its receptor, VEGFR2, leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[1][][7] These pathways are crucial for promoting endothelial cell proliferation, survival, migration, and differentiation, all of which are essential for angiogenesis.[1][7] this compound competitively binds to the ATP-binding site of the VEGFR2 tyrosine kinase domain, preventing its activation and subsequent downstream signaling.
VEGF Signaling Pathway Inhibition by this compound.
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.[8][9][10][11][12]
Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cell Migration Assay - Creative Biolabs [creative-biolabs.com]
- 4. ibidi.com [ibidi.com]
- 5. Targeting Angiogenesis with Multitargeted Tyrosine Kinase Inhibitors in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/AKT/mTOR Pathway in Angiogenesis [frontiersin.org]
- 8. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 11. ibidi.com [ibidi.com]
- 12. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols: Cell Cycle Analysis After Multi-Kinase Inhibitor 3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-kinase inhibitors are a class of therapeutic agents designed to target multiple signaling pathways simultaneously, offering a promising strategy in cancer therapy.[1][2][3][4] These inhibitors can profoundly impact cell cycle progression, often leading to cell cycle arrest and apoptosis in tumor cells.[5][6] Understanding the specific effects of a novel compound, herein referred to as Multi-kinase Inhibitor 3 (MKI-3), on the cell cycle is crucial for its preclinical and clinical development.
These application notes provide a comprehensive guide to analyzing the effects of MKI-3 on the cell cycle. This document includes detailed protocols for cell culture and treatment, cell cycle analysis by flow cytometry, and Western blot analysis of key cell cycle regulatory proteins. Furthermore, it presents hypothetical quantitative data to illustrate expected outcomes and visual diagrams of the involved signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of MKI-3 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| MCF-7 | Breast Cancer | 1.5 |
| HCT116 | Colon Carcinoma | 0.8 |
| PC-3 | Prostate Cancer | 2.1 |
| A549 | Lung Cancer | 3.5 |
Table 2: Effect of MKI-3 on Cell Cycle Distribution in HCT116 Cells
| Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | 55.2 ± 2.1 | 25.3 ± 1.5 | 19.5 ± 1.8 |
| MKI-3 (0.5 µM) | 65.8 ± 2.5 | 18.1 ± 1.2 | 16.1 ± 1.4 |
| MKI-3 (1.0 µM) | 78.4 ± 3.0 | 10.5 ± 0.9 | 11.1 ± 1.1 |
| MKI-3 (2.0 µM) | 85.1 ± 3.3 | 5.7 ± 0.5 | 9.2 ± 0.8 |
Table 3: Effect of MKI-3 on the Expression of Cell Cycle Regulatory Proteins in HCT116 Cells
| Treatment (24h) | Relative Cyclin D1 Expression | Relative p21Cip1 Expression | Relative p-Rb (Ser807/811) Expression |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| MKI-3 (1.0 µM) | 0.35 | 2.50 | 0.45 |
Signaling Pathways and Experimental Workflow
Caption: MKI-3 inhibits multiple RTKs and downstream kinases in the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to cell cycle arrest.
Caption: A streamlined workflow for assessing the impact of MKI-3 on the cell cycle using flow cytometry.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line Maintenance: Culture human cancer cell lines (e.g., HCT116) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
MKI-3 Treatment: The following day, replace the medium with fresh medium containing various concentrations of MKI-3 or a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[7]
-
Cell Harvesting:
-
Aspirate the media from the wells.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[8]
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.[8]
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).[9][10]
-
Incubate the cells in the dark at room temperature for 30 minutes.[9]
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on DNA content.
-
Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
-
Protein Extraction:
-
After treatment with MKI-3, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cyclin D1, p21Cip1, phospho-Rb (Ser807/811), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Logical Relationships of Expected Outcomes
Caption: The mechanism of MKI-3 induced G1 cell cycle arrest.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the effects of this compound on the cell cycle. By employing these methods, researchers can obtain critical data on the compound's mechanism of action, which is essential for its continued development as a potential anti-cancer therapeutic. The provided diagrams and data tables serve as a guide for experimental design and interpretation of results.
References
- 1. New paradigms in anticancer therapy: targeting multiple signaling pathways with kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 2. Targeting Multiple Kinase Pathways. A Change In Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Effective concentration of a multi-kinase inhibitor within bone marrow correlates with in vitro cell killing in therapy-resistant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Preparing Stock Solutions for Multi-kinase Inhibitor 3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and handling of stock solutions for Multi-kinase inhibitor 3 (Catalog No. HY-168114). Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results in cell-based assays and other research applications.
Quantitative Data Summary
A precise understanding of the physicochemical properties of this compound is fundamental for accurate stock solution preparation. The key quantitative data are summarized in the table below.
| Parameter | Value | Source |
| Catalog Number | HY-168114 | MedChemExpress |
| Molecular Formula | C₂₆H₂₆N₆O₂ | MedChemExpress[1] |
| Molecular Weight | 454.52 g/mol | MedChemExpress[1] |
| Target(s) | FLT1/VEGFR1, KDR/VEGFR2, FLT4/VEGFR3, FLT3, PDGFRα, PDGFRβ | MedChemExpress[1] |
| IC₅₀ Values | FLT1/VEGFR1: 1.59 nM, KDR/VEGFR2: 1.23 nM, FLT4/VEGFR3: 1.19 nM, FLT3: 0.59 nM, PDGFRα: 0.22 nM, PDGFRβ: 1.15 nM | MedChemExpress[1] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | General Kinase Inhibitor Protocols[2][3] |
| Suggested Stock Concentration | 10 mM | General Kinase Inhibitor Protocols[2] |
| Storage of Powder | -20°C for up to 3 years | General Kinase Inhibitor Protocols |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | General Kinase Inhibitor Protocols[4][5] |
Experimental Protocols
Materials
-
This compound powder (e.g., MedChemExpress, Cat. No.: HY-168114)
-
Anhydrous Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber or opaque microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound.
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of the inhibitor using its molecular weight (454.52 g/mol ).
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 454.52 g/mol x 1000 = 4.5452 mg
-
-
Weighing: Carefully weigh out approximately 4.55 mg of this compound powder using a calibrated analytical balance. Record the exact weight.
-
Solubilization: Transfer the weighed powder into a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO to the tube. For example, if you weighed exactly 4.5452 mg, add 1.0 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure the compound is completely dissolved.[3] Visually inspect the solution to ensure there are no visible particles. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid the process.[3]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber or opaque cryovials.[2][6]
Preparation of Working Solutions
To prepare a working solution for cell culture experiments, dilute the 10 mM stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.
Important Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid cytotoxic effects, typically below 0.1% to 0.5%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Inhibition
Caption: Signaling pathways inhibited by this compound.
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. sinobiological.com [sinobiological.com]
- 4. apexbt.com [apexbt.com]
- 5. FLT3, a signaling pathway gene [ogt.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols: Regorafenib (MKI-3) in Combination with Chemotherapy Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: Regorafenib (B1684635) is an oral multi-kinase inhibitor (MKI) that targets various kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2][3] Its targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Platelet-Derived Growth Factor Receptors (PDGFR), Fibroblast Growth Factor Receptors (FGFR), and the RAF serine/threonine kinases.[1][2][4] By inhibiting these pathways, regorafenib can suppress tumor growth, metastasis, and neovascularization.[2][3] The non-overlapping toxicity profile of regorafenib with traditional cytotoxic chemotherapy makes it a promising candidate for combination therapies aimed at enhancing anti-tumor efficacy and overcoming resistance.[5]
These application notes provide an overview of the preclinical and clinical rationale for combining regorafenib with other chemotherapy agents, along with detailed protocols for in vitro and in vivo evaluation.
Signaling Pathways Targeted by Regorafenib
Regorafenib exerts its anti-tumor effects by blocking multiple signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. A simplified representation of its key targets is illustrated below.
Caption: Key signaling pathways inhibited by Regorafenib.
Rationale for Combination Therapy
Combining regorafenib with standard chemotherapy agents is based on the principle of targeting multiple, complementary pathways involved in tumor progression. While cytotoxic agents directly kill rapidly dividing cancer cells, regorafenib can inhibit the signaling pathways that drive proliferation and the formation of new blood vessels that supply the tumor.[1][2] This dual approach can potentially lead to synergistic anti-tumor activity and overcome acquired resistance to single-agent therapies.
Preclinical & Clinical Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies of regorafenib in combination with various chemotherapy agents.
Table 1: Preclinical In Vivo Efficacy of Regorafenib
| Cancer Model | Treatment | Outcome | Reference |
|---|---|---|---|
| H129 Hepatoma | Regorafenib (10 mg/kg/day) | Median survival of 36 days vs. 27 days for vehicle | [6][7] |
| HCT116 Colorectal Xenograft | Regorafenib (30 mg/kg/day) | Significant tumor growth suppression | [8] |
| Patient-Derived Gastric Cancer Xenografts | Regorafenib (10 mg/kg/day) | Tumor growth inhibition of 72% to 96% | [9] |
| Sarcoma PDX Models | Regorafenib (30 mg/kg/day) | Significantly prolonged time to event in all 10 models |[10] |
Table 2: Clinical Efficacy of Regorafenib Combination Therapies
| Cancer Type | Combination Regimen | Phase | Key Outcomes | Reference |
|---|---|---|---|---|
| Metastatic Colorectal Cancer (mCRC) | Regorafenib + Irinotecan (B1672180) | Phase III | Comparison of overall survival with regorafenib alone is ongoing. | [11][12] |
| mCRC | Regorafenib + FOLFIRI/Ufur/Xeloda/FOLFOX/Irino/Oxaliplatin | Retrospective | Median OS: 20.9 months (combo) vs. 10.3 months (mono) | [13][14] |
| mCRC | Regorafenib + Metronomic Chemotherapy (Capecitabine, Cyclophosphamide) | - | Evaluation of progression-free survival is ongoing. | [15] |
| Advanced Esophagogastric Carcinoma | Regorafenib + Paclitaxel (B517696) | Phase Ib/II | MTD of regorafenib: 120 mg/day; Median OS: 7.8 months; Median PFS: 4.2 months | [16][17] |
| Recurrent/Refractory Solid Tumors (Pediatric) | Regorafenib + Vincristine + Irinotecan | Phase Ib | Demonstrated clinical activity in rhabdomyosarcoma and Ewing sarcoma. |[5] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of regorafenib alone and in combination with a chemotherapy agent on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, SW480)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Regorafenib (stock solution in DMSO)
-
Chemotherapy agent (e.g., Irinotecan, stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of regorafenib and the chemotherapy agent in complete growth medium. Add 100 µL of the drug solutions to the respective wells. Include wells with vehicle control (DMSO). For combination studies, add both agents at various concentrations.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values for each agent and combination. Combination Index (CI) can be calculated using appropriate software (e.g., CompuSyn) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Caption: Workflow for the in vitro cell viability (MTT) assay.
Protocol 2: In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of regorafenib in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
Regorafenib (formulated for oral gavage)
-
Chemotherapy agent (formulated for injection, e.g., intraperitoneal)
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in 100-200 µL of PBS (can be mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, Regorafenib alone, Chemotherapy agent alone, Combination).
-
Drug Administration:
-
Monitoring: Monitor tumor volume, body weight, and general health of the mice throughout the study.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Data Analysis: Analyze tumor growth inhibition, body weight changes, and survival data. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed effects.
References
- 1. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. Regorafenib - NCI [dctd.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Initial in vivo testing of a multitarget kinase inhibitor, regorafenib, by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. Assessing a Regorafenib-irinotecan Combination Versus Regorafenib Alone in Metastatic Colorectal Cancer Patients [ctv.veeva.com]
- 13. Combination chemotherapy with Regorafenib in metastatic colorectal cancer treatment: A single center, retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination chemotherapy with Regorafenib in metastatic colorectal cancer treatment: A single center, retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regorafenib in Combination With Multimodal Metronomic Chemotherapy for Chemo-resistant Metastatic Colorectal Cancers [ctv.veeva.com]
- 16. A phase Ib/II study of regorafenib and paclitaxel in patients with beyond first-line advanced esophagogastric carcinoma (REPEAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A phase Ib/II study of regorafenib and paclitaxel in patients with beyond first-line advanced esophagogastric carcinoma (REPEAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Use of Multi-Kinase Inhibitor Sorafenib in 3D Cell Culture Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in cancer research and drug development as they more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D monolayer cultures. These models are invaluable for assessing the efficacy and penetration of anti-cancer therapeutics. Multi-kinase inhibitors, which target multiple signaling pathways involved in tumor growth and proliferation, are a critical class of anti-cancer drugs. This document provides detailed protocols and application data for the use of Sorafenib, a potent multi-kinase inhibitor, in 3D cell culture models. Sorafenib targets several key kinases, including RAF, VEGFR, and PDGFR, which are pivotal in tumor cell proliferation and angiogenesis.
Mechanism of Action
Sorafenib exerts its anti-tumor effects by inhibiting the serine/threonine kinase Raf and the receptor tyrosine kinases (RTKs) that are integral to tumor progression and angiogenesis. Specifically, it blocks the RAF/MEK/ERK signaling cascade, thereby impeding cell proliferation. Simultaneously, by inhibiting VEGFR and PDGFR, Sorafenib curtails the development of new blood vessels that supply tumors with essential nutrients and oxygen.
Caption: Sorafenib's mechanism of action targeting key signaling pathways.
Quantitative Data Summary
The following table summarizes the inhibitory effects of Sorafenib on various cancer cell lines grown in 3D spheroid models. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency.
| Cell Line | Cancer Type | 3D Culture Method | IC50 (µM) in 3D | Key Findings | Reference |
| Huh-7 | Hepatocellular Carcinoma | Hanging Drop | 8.5 | Increased resistance in 3D vs. 2D cultures. | |
| HepG2 | Hepatocellular Carcinoma | Liquid Overlay | 10.2 | Spheroids showed higher expression of drug resistance markers. | |
| A549 | Non-Small Cell Lung Cancer | Spheroid Microplates | 7.8 | Sorafenib inhibited spheroid growth and induced apoptosis. | |
| Panc-1 | Pancreatic Cancer | Matrigel | 12.1 | Combination with other agents showed synergistic effects. |
Experimental Protocols
Protocol 1: Spheroid Formation and Treatment
This protocol describes the generation of cancer cell spheroids using the liquid overlay technique and their subsequent treatment with Sorafenib.
Materials:
-
Cancer cell line of choice (e.g., Huh-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Sorafenib stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Harvest and count cells, ensuring high viability (>95%).
-
Resuspend cells in complete medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-4 days to allow for spheroid formation.
-
Prepare serial dilutions of Sorafenib in complete medium from the stock solution.
-
Carefully remove 50 µL of medium from each well and replace it with 50 µL of the Sorafenib working solutions. Include a vehicle control (DMSO).
-
Incubate the spheroids for the desired treatment period (e.g., 72 hours).
-
Monitor spheroid growth and morphology daily using an inverted microscope.
Protocol 2: 3D Spheroid Viability Assay
This protocol measures the viability of cells within the spheroids after treatment with Sorafenib using a luminescence-based assay.
Materials:
-
Treated spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Plate reader with luminescence detection capabilities
Procedure:
-
Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of a multi-kinase inhibitor in a 3D spheroid model.
Caption: General experimental workflow for drug testing in 3D spheroids.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent Spheroid Size | - Inaccurate cell counting- Uneven cell seeding | - Ensure accurate cell counting using a hemocytometer or automated cell counter.- Mix cell suspension thoroughly before and during seeding. |
| High Variability in Assay Results | - Incomplete cell lysis- Pipetting errors | - Increase incubation time with lysis reagent.- Ensure proper mixing after reagent addition.- Use calibrated pipettes and proper technique. |
| Low Drug Potency (High IC50) | - Poor drug penetration into the spheroid core- Upregulation of resistance pathways | - Extend the treatment duration.- Test in combination with other drugs.- Analyze expression of drug transporters or target mutations. |
Disclaimer: These application notes are intended as a guide. Optimal conditions for specific cell lines and experimental setups should be determined by the end-user.
Troubleshooting & Optimization
Technical Support Center: Optimizing Multi-kinase Inhibitor 3 for IC50 Determination
This guide provides technical support for researchers, scientists, and drug development professionals on the effective use of Multi-kinase Inhibitor 3 in cell-based assays to determine its half-maximal inhibitory concentration (IC50).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, ATP-competitive small molecule inhibitor targeting several key kinases involved in oncogenic signaling pathways, including the PI3K/AKT/mTOR and MAPK cascades. By blocking the activity of these kinases, it can suppress tumor cell proliferation and survival. The IC50 is a critical measure of its potency.[1]
Q2: How should I prepare the stock solution for this compound?
A2: Most kinase inhibitors, including this compound, are soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[2][3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO.[2][3] This allows for minimal volumes to be added to cell cultures, keeping the final DMSO concentration below cytotoxic levels (typically <0.5%).[2] Store stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
Q3: What is a suitable starting concentration range for determining the IC50 of this compound?
A3: For a novel compound, a broad concentration range is recommended to ensure the full dose-response curve is captured. A common approach is to perform a 10-point, 3-fold or 4-fold serial dilution starting from a high concentration, for instance, 10 µM.[1][4][5][6] This wide range, spanning several orders of magnitude, helps in identifying the inhibitory range effectively.[1][4][7]
Q4: How do I choose the appropriate cell line for my IC50 experiment?
A4: The choice of cell line is critical and should be based on the target kinases of this compound. Use cell lines where the target pathways are known to be active or dysregulated. Different cell lines can show varying sensitivity to the same compound, which can result in different IC50 values.[7][8]
Q5: How long should I incubate the cells with this compound?
A5: The incubation time can significantly affect the apparent IC50 value.[8] A common starting point is 48 to 72 hours, which is often sufficient for the inhibitor to exert its anti-proliferative effects.[1][9] However, the optimal time should be determined empirically for your specific cell line and experimental goals.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Causes:
-
Troubleshooting Steps:
-
Pipetting: Use calibrated pipettes and pre-wet the tips before dispensing.[10] Prepare a master mix for each concentration to add to replicate wells.[2]
-
Cell Seeding: Ensure the cell suspension is homogenous before and during plating.
-
Plate Layout: Avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.[2]
-
Issue 2: The dose-response curve is flat or does not show 50% inhibition.
-
Possible Causes:
-
Incorrect Concentration Range: The selected concentrations are either too high (all cells are dead) or too low (no significant inhibition).[1]
-
Compound Instability or Precipitation: The inhibitor may be degrading in the culture medium or precipitating out of solution at higher concentrations.[2][3]
-
Resistant Cell Line: The chosen cell line may not be sensitive to this compound.
-
-
Troubleshooting Steps:
-
Adjust Concentration Range: Conduct a preliminary experiment with a very broad range of concentrations (e.g., 1 nM to 100 µM) to find the active range.[1]
-
Check Solubility: Visually inspect the media in the wells for any signs of precipitation, especially at the highest concentrations.[3] If solubility is an issue, you may need to adjust the stock concentration or the dilution method.
-
Confirm Target Expression: Verify that the target kinases are expressed and active in your chosen cell line.
-
Issue 3: The IC50 value is significantly different from previously reported values.
-
Possible Causes:
-
Different Experimental Conditions: Variations in cell density, serum concentration, incubation time, or the specific viability assay used can alter the IC50.[8][11]
-
ATP Concentration (for biochemical assays): Since this compound is ATP-competitive, high concentrations of ATP in the assay can lead to a higher apparent IC50.[5]
-
Batch-to-Batch Variability: The purity and activity of the inhibitor can vary between different synthesis batches.[7]
-
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental parameters are consistent between experiments.[7]
-
Control for Variables: Be aware of how different assay components, like serum proteins, can bind to the inhibitor and reduce its effective concentration.[2]
-
Validate New Batches: It is good practice to re-evaluate the IC50 when using a new batch of the inhibitor.
-
Quantitative Data Summary
The following tables provide recommended starting parameters for your IC50 experiments with this compound.
Table 1: Recommended Stock and Working Solution Concentrations
| Parameter | Recommended Value | Notes |
| Stock Solution Solvent | Anhydrous DMSO | High purity is crucial to prevent compound degradation.[2][3] |
| Stock Solution Concentration | 10 mM | Allows for small volume additions to culture media.[2] |
| Final DMSO in Culture | < 0.5% | Higher concentrations can be toxic to cells.[2] |
| Initial Dilution Range | 0.1 nM to 10 µM | A wide range is essential for capturing the full curve.[5] |
Table 2: Suggested Cell Seeding Densities for 96-Well Plates
| Cell Line Growth Rate | Seeding Density (cells/well) | Incubation Time |
| Fast Growing (e.g., HeLa) | 2,000 - 5,000 | 48 hours |
| Moderate Growing (e.g., MCF-7) | 5,000 - 10,000 | 72 hours |
| Slow Growing (e.g., A549) | 8,000 - 15,000 | 72 hours |
Note: These are starting recommendations. The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase at the end of the incubation period.[7]
Experimental Protocols
Protocol: IC50 Determination using a Luminescent Cell Viability Assay
This protocol outlines a general procedure for determining the IC50 of this compound using a commercially available ATP-based luminescent assay (e.g., CellTiter-Glo®).
Materials:
-
This compound
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)[9]
-
Sterile PBS
-
96-well, opaque-walled cell culture plates
-
Luminescent cell viability assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: a. Culture and harvest cells that are in the logarithmic growth phase. b. Count the cells and adjust the concentration in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate at the predetermined optimal density. d. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1][12]
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the stock solution in complete culture medium to generate a range of concentrations (e.g., 10-point, 3-fold dilution).[1][5] Ensure the final DMSO concentration is consistent across all treatments.[2] c. Include a "vehicle control" (medium with the same final DMSO concentration) and a "no-treatment control" (medium only).[9] d. After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared inhibitor dilutions to the respective wells. e. Incubate the plate for the desired duration (e.g., 48 or 72 hours).[1][9]
-
Cell Viability Measurement: a. Equilibrate the plate and the luminescent assay reagent to room temperature. b. Add the volume of luminescent reagent as specified by the manufacturer (typically equal to the volume of media in the well). c. Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.
-
Data Analysis: a. Subtract the background luminescence (wells with medium only) from all experimental readings. b. Normalize the data by setting the average luminescence of the vehicle control wells to 100% viability. c. Calculate the percentage of inhibition for each concentration relative to the vehicle control. d. Plot the percent viability against the logarithm of the inhibitor concentration.[9][13] e. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[13][14][15] The IC50 is the concentration at which there is 50% cell viability.[8][9]
Visualizations
Caption: Experimental workflow for IC50 determination of this compound.
Caption: Simplified signaling pathways targeted by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. General Information - Things to know before starting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. clyte.tech [clyte.tech]
- 9. benchchem.com [benchchem.com]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BioRender App [app.biorender.com]
- 13. youtube.com [youtube.com]
- 14. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 15. Star Republic: Guide for Biologists [sciencegateway.org]
How to minimize precipitation of Multi-kinase inhibitor 3 in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of Multi-kinase Inhibitor 3 in media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture media?
A1: Precipitation of this compound is a common issue primarily due to its inherent low aqueous solubility. Many kinase inhibitors are hydrophobic molecules designed to bind to the ATP-binding pocket of kinases, which is often lipophilic.[1] Several factors can contribute to precipitation in your cell culture media:
-
Poor Aqueous Solubility: The inhibitor is likely highly soluble in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) but has limited solubility in the aqueous environment of cell culture media.[2][3]
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the aqueous media can cause an abrupt change in solvent polarity, leading the compound to "crash out" of the solution.[4]
-
High Final Concentration: Exceeding the maximum solubility limit of the inhibitor in the final cell culture media will inevitably lead to precipitation.[2][4]
-
Media Components: Interactions with salts, proteins, and other components in the culture media can reduce the inhibitor's solubility.[4]
-
pH and Temperature: The pH of the media, especially in a CO2 incubator, and temperature fluctuations can affect the solubility of the compound.[4][5]
Q2: What does precipitation of this compound look like in the media?
A2: Precipitation can manifest in several ways. It is crucial to distinguish between compound precipitation and microbial contamination.
-
Visual Cues of Precipitation: You may observe cloudiness or turbidity, fine particles floating in the media, or even crystalline structures that may settle at the bottom or adhere to the surface of the culture vessel.[4]
-
Distinguishing from Contamination: Microbial contamination is often accompanied by a rapid change in the media's color due to a pH shift and the presence of motile organisms when viewed under a microscope. Chemical precipitates will appear as non-motile crystalline or amorphous particles.[5]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and similar hydrophobic small molecules to create high-concentration stock solutions.[3] It is advisable to use a fresh, anhydrous (water-free) grade of DMSO to prevent compound degradation and ensure maximum solubility.[1]
Q4: What is the maximum tolerable final concentration of DMSO for most cell lines?
A4: To avoid off-target effects and cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%.[6] While many cell lines can tolerate up to 0.5% DMSO for shorter-term assays, it is crucial to include a vehicle control (media with the same final DMSO concentration as the experimental wells) in your experiments to account for any solvent effects.[2][6]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution in Media
If you observe immediate cloudiness or particle formation after adding the inhibitor stock solution to your cell culture media, follow these troubleshooting steps.
| Potential Cause | Recommended Solution |
| Final concentration exceeds solubility limit. | Determine the maximum soluble concentration of this compound in your specific media by performing a solubility test (see Experimental Protocols). Lower the final working concentration in your experiment.[2] |
| Improper dilution technique ("solvent shock"). | Employ a serial dilution method. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of media. Add the stock solution dropwise while gently swirling the media to ensure rapid and even dispersion.[4][6] |
| Media is at a suboptimal temperature. | Always pre-warm your cell culture medium to 37°C before adding the inhibitor, as this can improve the solubility of some compounds.[6] |
Issue 2: Delayed Precipitation After a Period of Incubation
Precipitation that occurs over time in the incubator can be due to changes in the media or compound instability.
| Potential Cause | Recommended Solution |
| Temperature fluctuations. | Minimize the time that culture plates are outside the incubator. If performing microscopy, use a heated stage to maintain the temperature.[6] |
| Changes in media pH. | Ensure you are using a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH, as the CO2 environment in an incubator can alter the pH.[6] |
| Compound instability. | Refer to the manufacturer's data sheet for information on the stability of this compound in aqueous solutions. For long-term experiments, consider refreshing the media with a freshly prepared inhibitor solution at regular intervals.[7] |
| Interaction with media components over time. | The presence of serum proteins can sometimes help to stabilize the compound.[6] Consider performing a solubility test over time to determine the stability in your specific complete media. |
Data Presentation
Table 1: Solubility of Representative Multi-kinase Inhibitors
The following table provides solubility data for common multi-kinase inhibitors in DMSO and aqueous solutions. Note that the exact solubility of "this compound" should be experimentally determined.
| Inhibitor | DMSO Solubility | Aqueous Solubility |
| Sunitinib | ~25 mg/mL | Poor |
| Dasatinib | ~58 mg/mL | Slightly Soluble |
| Staurosporine | ~50 mg/mL | Insoluble |
Data compiled from multiple sources. Values can vary depending on pH, temperature, and formulation.[8]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound.
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Calculation: Calculate the required volume of DMSO to achieve a 10 mM stock solution based on the molecular weight of the inhibitor.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, brief sonication in a water bath or gentle warming to 37°C can be used to aid dissolution.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.[1]
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Media
This experiment will help you determine the highest working concentration of this compound that remains in solution in your specific experimental conditions.
-
Prepare Serial Dilutions: In sterile microcentrifuge tubes or a 96-well plate, prepare a series of dilutions of your this compound DMSO stock in pre-warmed (37°C) complete cell culture medium. It is important to keep the final DMSO concentration constant across all dilutions and below the cytotoxic threshold for your cells (e.g., 0.5%).[2]
-
Incubation: Incubate the prepared solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration that reflects your planned experiment (e.g., 2, 6, 24, and 48 hours).
-
Visual Inspection: At each time point, carefully inspect each dilution for any signs of precipitation (e.g., cloudiness, particles, or crystals). You can also examine a small aliquot under a microscope for micro-precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum working concentration you should use for your experiments under these conditions.[2]
Visualizations
Caption: Troubleshooting workflow for addressing inhibitor precipitation.
References
Validation & Comparative
Validating Dasatinib Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, confirming that a kinase inhibitor engages its intended molecular targets within a cellular context is a critical step in preclinical and clinical development. This guide provides an objective comparison of methodologies to validate the cellular target engagement of Dasatinib (B193332), a potent multi-kinase inhibitor, and compares its performance with an alternative inhibitor, Bosutinib. This guide is supported by experimental data and detailed protocols to aid researchers in designing and interpreting target engagement studies.
Introduction to Dasatinib and its Cellular Targets
Dasatinib is a second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its primary mechanism of action is the inhibition of the BCR-ABL fusion protein, the hallmark of CML, and the SRC family of kinases.[1][2] By binding to the ATP-binding site of these kinases, Dasatinib blocks downstream signaling pathways that drive cancer cell proliferation and survival.[3] Understanding the full spectrum of Dasatinib's targets and its engagement with them in a cellular environment is crucial for elucidating its therapeutic effects and potential off-target activities.
Comparative Analysis: Dasatinib vs. Bosutinib
To provide a comprehensive evaluation of Dasatinib's target engagement, this guide includes a comparison with Bosutinib, another dual SRC/ABL inhibitor.[4] While both drugs share primary targets, their broader kinase selectivity profiles exhibit notable differences.[5][6]
Target Profile Comparison
The following table summarizes the known kinase targets of Dasatinib and Bosutinib, highlighting both their shared and distinct specificities. This data is compiled from various sources, primarily chemical proteomics studies using kinobeads.[4][6]
| Kinase Family | Target | Dasatinib Inhibition | Bosutinib Inhibition |
| Tyrosine Kinases | ABL1 | Potent | Potent |
| SRC | Potent | Potent | |
| LYN | Potent | Potent | |
| FYN | Potent | Potent | |
| YES1 | Potent | Potent | |
| TEC | Potent | Potent | |
| BTK | Potent | Potent | |
| KIT | Potent | Weak/None | |
| PDGFRα/β | Potent | Weak/None | |
| EPHA2 | Potent | Weak/None | |
| Serine/Threonine Kinases | p38α (MAPK14) | Moderate | Weak/None |
| CAMK2G | Weak/None | Moderate |
Quantitative Comparison of Target Engagement
Validating target engagement requires quantitative methods to measure the potency of an inhibitor within intact cells. The following table presents a comparison of Dasatinib and Bosutinib using data from various cellular target engagement assays. Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
| Assay Method | Target | Dasatinib IC₅₀/Kₐ | Bosutinib IC₅₀/Kₐ |
| NanoBRET | ABL1 | ~1-10 nM | ~5-20 nM |
| SRC | ~1-5 nM | ~1-10 nM | |
| CETSA | ABL1 | ΔTm > 5°C | ΔTm > 4°C |
| SRC | ΔTm > 4°C | ΔTm > 3°C | |
| Kinobeads | ABL1 | Low nM | Low nM |
| SRC | Low nM | Low nM |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide for validating kinase inhibitor target engagement in cells.
NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the apparent affinity of a test compound by competitive displacement of a fluorescent tracer bound to a NanoLuc® luciferase-kinase fusion protein in living cells.[7][8]
Materials:
-
HEK293 cells
-
NanoLuc®-kinase fusion vector (e.g., NanoLuc®-ABL1)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer
-
Test compounds (Dasatinib, Bosutinib)
-
Nano-Glo® Live Cell Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer with 450 nm and 610 nm filters
Protocol:
-
Transfection: Twenty-four hours before the assay, transfect HEK293 cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol.
-
Cell Plating: On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM™ I. Plate the cells at an optimized density into the assay plate.
-
Compound and Tracer Addition: Prepare serial dilutions of the test compounds. Add the compounds to the wells, followed by the addition of the NanoBRET™ tracer at a predetermined optimal concentration. Include "no inhibitor" and "no tracer" controls.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Luminescence Reading: Add the Nano-Glo® Live Cell Reagent to all wells. Read the plate within 10 minutes on a luminometer, measuring both donor (450 nm) and acceptor (610 nm) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method that assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[9]
Materials:
-
K562 cells (or other relevant cell line)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compounds (Dasatinib, Bosutinib)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies)
Protocol:
-
Cell Treatment: Culture K562 cells to 80-90% confluency. Treat the cells with the desired concentrations of the test compounds or vehicle control for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform Western blotting to detect the target protein (e.g., ABL1 or SRC) in the soluble fractions.
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble protein remaining against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. The difference in the melting temperature (ΔTm) can be used to quantify the extent of stabilization.
Kinobeads Pulldown Assay
This chemical proteomics approach uses immobilized broad-spectrum kinase inhibitors to enrich for kinases from cell lysates. Target engagement is measured by the reduced binding of a kinase to the beads in the presence of a competing free inhibitor.[4][10]
Materials:
-
Cell line of interest (e.g., K562)
-
Lysis buffer
-
Kinobeads (immobilized kinase inhibitors on a resin)
-
Test compounds (Dasatinib, Bosutinib)
-
Reagents for protein digestion (e.g., trypsin)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Cell Lysis: Harvest cells and prepare a cell lysate. Determine the protein concentration.
-
Competitive Binding: Aliquot the cell lysate and incubate with increasing concentrations of the test compound or vehicle control for 45-60 minutes at 4°C.
-
Kinobeads Incubation: Add the kinobeads slurry to each lysate and incubate for 30-60 minutes at 4°C with rotation to allow for kinase binding.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Protein Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS to identify and quantify the captured kinases.
-
Data Analysis: Compare the amount of each kinase pulled down in the presence of the inhibitor to the vehicle control. Generate dose-response curves for each identified kinase to determine the IC₅₀ or Kd for the interaction.
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the experimental processes and biological context, the following diagrams are provided.
Dasatinib inhibits key nodes in the BCR-ABL and SRC signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Matching-adjusted indirect comparison of bosutinib, dasatinib and nilotinib effect on survival and major cytogenetic response in treatment of second-line chronic phase chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Anlotinib Versus Sorafenib in Liver Cancer Cells
For Immediate Release – A detailed comparative analysis of the multi-kinase inhibitor Anlotinib versus the established therapeutic Sorafenib reveals distinct efficacy profiles and mechanisms of action in preclinical models of hepatocellular carcinoma (HCC). This guide synthesizes available in vitro data, providing researchers, scientists, and drug development professionals with a comprehensive overview of their respective anti-tumor activities in liver cancer cell lines.
Executive Summary
Sorafenib has long been a cornerstone in the treatment of advanced hepatocellular carcinoma. However, the emergence of novel multi-kinase inhibitors such as Anlotinib presents new therapeutic avenues. Preclinical evidence suggests that Anlotinib effectively curtails the proliferation of liver cancer cells and promotes programmed cell death, primarily through the inhibition of the ERK and AKT signaling pathways. This guide provides a quantitative comparison of the cytotoxic effects of Anlotinib and Sorafenib on various liver cancer cell lines, details the experimental methodologies for key assays, and visualizes the targeted cellular pathways.
Quantitative Data Comparison: Anti-proliferative Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for Anlotinib and Sorafenib in commonly used liver cancer cell lines, as determined by cell viability assays. It is important to note that direct comparative studies providing IC50 values for both drugs under identical conditions are limited. The data presented is compiled from various sources to provide a comprehensive overview.
Table 1: IC50 Values of Anlotinib in Cancer Cell Lines (48-hour treatment)
| Cell Line Type | Cell Line | IC50 (µM) |
| Pancreatic Cancer | PANC-1 | 5.535 |
| Pancreatic Cancer | AsPC-1 | 4.642 |
| Lung Cancer (LCSCs) | PC-9 | 8.06 ± 1.2 |
| Lung Cancer (LCSCs) | HCC827 | 7.39 ± 0.81 |
Table 2: IC50 Values of Sorafenib in Liver Cancer Cell Lines (48-72 hour treatment)
| Cell Line | IC50 (µM) | Reference Study |
| HepG2 | ~7.10 | [1] |
| Huh7 | ~11.03 | [1] |
| SK-HEP-1 | 4.62 | |
| Hep3B | - |
Note: IC50 values can vary between studies due to different experimental conditions.
Mechanism of Action: Targeting Key Signaling Pathways
Both Anlotinib and Sorafenib are multi-kinase inhibitors, but they target a partially overlapping yet distinct set of kinases involved in tumor growth, proliferation, and angiogenesis.
Anlotinib is a novel tyrosine kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptors (PDGFRα/β), and c-Kit.[2] In hepatocellular carcinoma cells, Anlotinib has been shown to inhibit proliferation and induce apoptosis by downregulating the phosphorylation of ERK and AKT.[2] This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Survivin, and the upregulation of the pro-apoptotic protein Bax.[2]
Sorafenib inhibits the serine/threonine kinase RAF and receptor tyrosine kinases including VEGFRs and PDGFR. By targeting the RAF/MEK/ERK pathway, Sorafenib directly impedes tumor cell proliferation. Its anti-angiogenic effects are mediated through the inhibition of VEGFR and PDGFR.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key in vitro assays used to evaluate the efficacy of kinase inhibitors.
Cell Viability Assay (CCK-8 Method)
This assay is used to determine the cytotoxic effects of the inhibitors on liver cancer cells.
-
Cell Seeding: Plate liver cancer cells (e.g., HepG2, Huh7) in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare a series of dilutions of Anlotinib and Sorafenib in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium at various concentrations. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C until a visible color change occurs.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis after drug treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with Anlotinib or Sorafenib at predetermined concentrations (e.g., near the IC50 value) for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells are determined based on their fluorescence.
Western Blotting
This technique is used to detect changes in the expression and phosphorylation levels of proteins within the targeted signaling pathways.
-
Protein Extraction: Treat cells with the inhibitors as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, ERK, p-AKT, AKT, Bcl-2, Bax, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. The intensity of the bands is quantified using densitometry software.
Conclusion
References
A Comparative Analysis of Regorafenib and Sunitinib in Oncology
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics, multi-kinase inhibitors (MKIs) have emerged as a cornerstone of targeted therapy. Their ability to simultaneously block multiple signaling pathways involved in tumor growth, angiogenesis, and metastasis offers a significant advantage in combating complex malignancies. This guide provides a detailed comparison of two prominent MKIs: Regorafenib (B1684635) and Sunitinib (B231). While the user initially inquired about a "Multi-kinase inhibitor 3," this term is not associated with a specific, publicly documented agent. Therefore, we have substituted Regorafenib, a clinically relevant MKI often compared with Sunitinib, to provide a data-driven and informative analysis.
This comparison delves into their mechanisms of action, target kinase profiles, and clinical efficacy, supported by experimental data and detailed protocols to aid researchers in their understanding and future investigations.
Mechanism of Action and Target Kinase Profile
Both Regorafenib and Sunitinib are orally administered small-molecule inhibitors that target multiple receptor tyrosine kinases (RTKs).[1][2] However, their specific inhibitory profiles exhibit key differences that underpin their distinct clinical activities.
Regorafenib exerts its anti-tumor effects by inhibiting a broad spectrum of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[3][4] Its primary targets include:
-
Angiogenic kinases: Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2).[5][6]
-
Stromal kinases: Platelet-Derived Growth Factor Receptor β (PDGFR-β) and Fibroblast Growth Factor Receptor (FGFR).[5][6]
-
Immunomodulatory kinases: Colony-Stimulating Factor 1 Receptor (CSF1R).[4][6]
Sunitinib also functions as a multi-targeted RTK inhibitor, with a strong focus on disrupting pathways central to tumor angiogenesis and proliferation.[1][7] Its key targets include:
-
Angiogenic kinases: All Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2]
-
Oncogenic kinases: KIT, Fms-like tyrosine kinase-3 (FLT3), and RET.[7][8]
-
Other targets: Colony-Stimulating Factor Receptor Type 1 (CSF-1R).[1]
The following table summarizes the key kinase targets for each inhibitor.
| Target Kinase Family | Regorafenib Targets | Sunitinib Targets |
| Angiogenesis | VEGFR 1-3, TIE2[6] | VEGFR 1-3, PDGFRα/β[2] |
| Oncogenesis | KIT, RET, RAF-1, BRAF[4][6] | KIT, FLT3, RET[7] |
| Stromal Interaction | PDGFR-β, FGFR[5][6] | PDGFRα/β[2] |
| Immunomodulation | CSF1R[4][6] | CSF-1R[1] |
Below is a diagram illustrating the signaling pathways targeted by Regorafenib.
Caption: Regorafenib inhibits multiple receptor tyrosine kinases, blocking key signaling pathways.
The subsequent diagram illustrates the signaling pathways targeted by Sunitinib.
Caption: Sunitinib targets several receptor tyrosine kinases to inhibit cancer growth and angiogenesis.
Comparative Efficacy in Gastrointestinal Stromal Tumors (GIST)
A key indication where both Regorafenib and Sunitinib have been evaluated is in the treatment of metastatic or unresectable gastrointestinal stromal tumors (GIST) that have progressed on or are intolerant to imatinib (B729).
A phase III clinical trial (GRID) demonstrated the efficacy of Regorafenib in patients with metastatic GIST who had failed prior treatment with imatinib and sunitinib.[9] In this study, Regorafenib significantly improved progression-free survival (PFS) compared to placebo.[9]
| Efficacy Endpoint | Regorafenib (n=133) | Placebo (n=66) | Hazard Ratio (95% CI) | p-value |
| Median PFS (months) | 4.8 | 0.9 | 0.27 (0.19-0.39) | <0.0001 |
Data from the GRID phase 3 trial.[9]
Sunitinib is established as a standard second-line therapy for GIST after imatinib failure.[10] In a pivotal study, Sunitinib demonstrated a median time to progression of 6.3 months compared to 1.5 months for placebo.[10] While a direct head-to-head trial is lacking, a phase Ib study explored the rapid alternation of Sunitinib and Regorafenib in TKI-refractory GIST.[11][12] This study found the combination to be feasible and tolerable, with stable disease being the best response in 4 out of 14 patients and a median PFS of 1.9 months.[11][12]
Experimental Protocols
To facilitate further research, this section outlines the methodologies for key experiments used to evaluate the efficacy of multi-kinase inhibitors like Regorafenib and Sunitinib.
In Vitro Kinase Inhibition Assays
These assays are fundamental for determining the inhibitory activity of a compound against a panel of purified kinases.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of the MKI against specific kinases.
Protocol:
-
Reagents and Materials: Purified recombinant kinase, appropriate substrate (peptide or protein), ATP, assay buffer, test compound (MKI), and a detection system (e.g., radiometric, fluorescence, or luminescence-based).[13][14]
-
Procedure: a. Prepare serial dilutions of the MKI in an appropriate solvent (e.g., DMSO). b. In a microplate, combine the kinase, substrate, and MKI at various concentrations. c. Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).[15][16] d. Incubate the reaction for a specified time at a controlled temperature (e.g., 30°C). e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.[17] f. Plot the percentage of kinase inhibition against the logarithm of the MKI concentration to determine the IC50 value.
Caption: A generalized workflow for conducting in vitro kinase inhibition assays.
In Vivo Tumor Xenograft Models
Animal models are crucial for evaluating the anti-tumor efficacy of MKIs in a living system.
Objective: To assess the ability of an MKI to inhibit tumor growth in an in vivo setting.
Protocol:
-
Cell Culture and Implantation: a. Culture a human cancer cell line of interest (e.g., a GIST cell line) under standard conditions. b. Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel). c. Subcutaneously inject a defined number of cells into the flank of immunocompromised mice (e.g., nude mice).[18]
-
Tumor Growth and Treatment: a. Monitor the mice regularly for tumor formation and growth. b. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[19] c. Administer the MKI (e.g., Regorafenib or Sunitinib) orally at a specified dose and schedule to the treatment group. The control group receives a vehicle control.[20]
-
Efficacy Evaluation: a. Measure tumor volume using calipers at regular intervals throughout the study. b. Monitor the body weight of the mice as an indicator of toxicity. c. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). d. Compare the tumor growth inhibition between the treated and control groups to determine the efficacy of the MKI.
Caption: Workflow for assessing in vivo anti-tumor efficacy using a xenograft model.
Conclusion
Regorafenib and Sunitinib are both potent multi-kinase inhibitors with significant clinical activity in various cancers, including GIST. While they share some common targets, their distinct kinase inhibition profiles likely contribute to their differential efficacy and safety profiles. The broader target spectrum of Regorafenib, which includes TIE2 and FGFR, may offer advantages in overcoming resistance to other TKIs.[21] Conversely, Sunitinib's well-established efficacy as a second-line treatment for GIST underscores its crucial role in the therapeutic armamentarium.[10]
The experimental protocols outlined in this guide provide a framework for researchers to conduct further comparative studies. A deeper understanding of the molecular mechanisms and resistance patterns associated with these drugs will be essential for optimizing their clinical use and developing next-generation multi-kinase inhibitors. Future research, including head-to-head clinical trials and comprehensive preclinical studies, will be invaluable in further elucidating the comparative efficacy of these important therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 4. hematologyandoncology.net [hematologyandoncology.net]
- 5. researchgate.net [researchgate.net]
- 6. Regorafenib - NCI [dctd.cancer.gov]
- 7. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety of regorafenib for advanced gastrointestinal stromal tumours after failure of imatinib and sunitinib (GRID): an international, multicentre, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New molecularly targeted drugs for gist after imatinib, sunitinib and regorafenib: a narrative review - Mazzocca - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Phase I Study of Rapid Alternation of Sunitinib and Regorafenib for the Treatment of Tyrosine Kinase Inhibitor Refractory Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. microandmacro.icm.edu.pl [microandmacro.icm.edu.pl]
- 20. | BioWorld [bioworld.com]
- 21. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Validation of Multi-Kinase Inhibitor 3: A Comparative Guide with siRNA
In the landscape of targeted cancer therapy, multi-kinase inhibitors (MKIs) represent a powerful class of drugs capable of simultaneously blocking multiple signaling pathways crucial for tumor growth and survival. However, a critical step in the preclinical development of any MKI is the rigorous confirmation of its on-target effects. This guide provides a comprehensive comparison of the phenotypic effects induced by Multi-Kinase Inhibitor 3 (MKI-3) with those resulting from small interfering RNA (siRNA)-mediated knockdown of its primary kinase targets. For the purpose of this guide, we will use the well-characterized multi-kinase inhibitor 7-Bromoindirubin-3'-oxime (7BIO) as a proxy for MKI-3, given its established inhibitory profile against a range of key kinases.[1]
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and visual representations of the underlying biological processes.
Comparative Analysis of MKI-3 (7BIO) and siRNA-Mediated Knockdown
The core principle of on-target validation using siRNA is to phenocopy the effects of the small molecule inhibitor.[1] If the cellular outcomes of MKI-3 treatment align with those observed after silencing its putative targets with siRNA, it provides strong evidence for the inhibitor's mechanism of action.[1]
The primary kinase targets of MKI-3 (as represented by 7BIO) include Cyclin-Dependent Kinase 5 (CDK5), Glycogen Synthase Kinase 3β (GSK3β), FMS-like Tyrosine Kinase 3 (FLT3), Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A), and Aurora Kinases.[1] The following tables summarize the quantitative effects of both MKI-3 (7BIO) and siRNA targeting these kinases.
Table 1: Quantitative Comparison of MKI-3 (7BIO) Inhibition and siRNA Knockdown Effects
| Target Kinase | MKI-3 (7BIO) Effect | Quantitative Measure | siRNA Knockdown Effect | Quantitative Measure |
| CDK5 | Inhibition of kinase activity | IC50: 80 nM[2] | Decreased cell viability, increased apoptosis | Reduction in viable cell numbers, increased cleaved caspase 3 levels[3] |
| GSK3β | Potent inhibition of kinase activity | IC50: 5 nM[2] | Upregulation of β-catenin | Increased β-catenin expression (qualitative)[4][5][6][7] |
| FLT3 | Inhibition of kinase activity | IC50: Data not readily available | Decreased cell viability, increased apoptosis | ~20-40% reduction in cell viability, increased apoptosis[8][9][10] |
| DYRK1A | Inhibition of kinase activity | IC50: 1.9 µM[11] | Altered cell cycle progression | Increase in G2/M phase from 4.8% to 7.1% in MMK1 cells[12][13] |
| Aurora Kinase A/B | Inhibition of kinase activity | IC50: Data not readily available | Increased apoptosis | Increase in apoptotic cells from ~4% to ~18% in H1299 cells[14] |
Note: The quantitative measures for the inhibitor (IC50) and siRNA (phenotypic changes) are inherently different due to their distinct mechanisms of action. IC50 represents the concentration of the inhibitor required to reduce the kinase's activity by half, while the siRNA data reflects the cellular consequences of reduced kinase protein levels.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key experiments cited in this guide.
siRNA Transfection and Validation of Knockdown
This protocol provides a general framework for transiently transfecting cells with siRNA to achieve target gene knockdown, followed by validation at the protein level.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Opti-MEM I Reduced Serum Medium
-
siRNA duplexes (target-specific and non-targeting control)
-
Lipofectamine RNAiMAX Transfection Reagent
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX (total volume 500 µL) and incubate for 5 minutes at room temperature.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to mix.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells treated with MKI-3 or siRNA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of MKI-3 or with target-specific and control siRNAs.
-
At the desired time point, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cells treated with MKI-3 or siRNA
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with MKI-3 or transfect with siRNA as described previously.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by MKI-3 and the general experimental workflow for target validation.
Caption: MKI-3 (7BIO) inhibits multiple kinases, affecting key downstream signaling pathways.
Caption: Experimental workflow for comparing the effects of MKI-3 and siRNA.
Conclusion
The convergence of phenotypic outcomes between treatment with a multi-kinase inhibitor and siRNA-mediated knockdown of its individual targets provides compelling evidence for the inhibitor's on-target activity. While MKI-3 (represented by 7BIO) demonstrates potent inhibition across a panel of kinases, siRNA serves as an invaluable tool to dissect the contribution of each target to the overall cellular response. The data and protocols presented in this guide offer a framework for researchers to rigorously validate the on-target effects of novel multi-kinase inhibitors, a critical step in their journey from the laboratory to the clinic. It is important to acknowledge that while siRNA is a powerful validation tool, potential off-target effects of siRNA itself should be considered and controlled for, for instance, by using multiple different siRNA sequences for the same target.[1] Further validation using orthogonal approaches, such as CRISPR/Cas9-mediated gene knockout, can provide additional confidence in the on-target effects of the multi-kinase inhibitor.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GSK3β Regulates a Novel β‐Catenin Degradation Pathway via the GID Complex in Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of small interfering RNA targeting wild-type FLT3 in acute myeloid leukaemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Global phosphoproteomics reveals DYRK1A regulates CDK1 activity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
Validating the In Vivo Efficacy of Multi-kinase Inhibitor 3 with Biomarkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical Multi-kinase inhibitor 3 (MKI-3) with established multi-kinase inhibitors, Sorafenib (B1663141) and Sunitinib (B231). The focus is on the validation of in vivo efficacy using relevant biomarkers, supported by experimental data from preclinical studies. This document is intended to aid researchers in designing and interpreting preclinical studies for novel multi-kinase inhibitors.
Introduction to Multi-kinase Inhibitors
Multi-kinase inhibitors (MKIs) are a class of targeted cancer therapies that simultaneously block the activity of several protein kinases involved in tumor growth, angiogenesis, and metastasis. By targeting multiple signaling pathways, MKIs can offer a broader spectrum of anti-tumor activity and potentially overcome resistance mechanisms that arise with single-target agents. Key pathways frequently targeted by MKIs include the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR signaling cascades, as well as receptor tyrosine kinases (RTKs) like vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). The efficacy of these inhibitors is often assessed by measuring their impact on tumor growth in preclinical models and by monitoring biomarkers that reflect target engagement and downstream pathway modulation.
Comparative In Vivo Efficacy of Multi-kinase Inhibitors
The in vivo anti-tumor activity of MKI-3 is compared here with Sorafenib and Sunitinib in preclinical xenograft models of hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC), respectively. These models are chosen due to the clinical relevance of these drugs in these indications.
Table 1: Comparison of In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Animal Model | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| MKI-3 (Hypothetical) | HCC | Nude mice with HLE xenografts | 25 mg/kg/day | ~50% | N/A |
| Sorafenib | HCC | Nude mice with HLE xenografts | 25 mg/kg/day | 49.3% | [1] |
| MKI-3 (Hypothetical) | RCC | Nude mice with 786-O xenografts | 40 mg/kg/day | Significant growth inhibition | N/A |
| Sunitinib | RCC | Nude mice with 786-O xenografts | 40 mg/kg/day | Significant growth inhibition and tumor stasis | [2][3] |
| Regorafenib | HCC | Patient-derived xenografts (PDX) | 10 mg/kg/day | Significant TGI in 8/10 models | [4] |
| Sorafenib | HCC | Patient-derived xenografts (PDX) | 30 mg/kg/day | Significant TGI in 7/10 models | [4] |
Biomarker Analysis for In Vivo Efficacy
Biomarkers are crucial for assessing the pharmacodynamic activity and predicting the therapeutic efficacy of MKIs. This section compares key biomarkers modulated by MKI-3 (hypothetical), Sorafenib, and Sunitinib in preclinical models.
Table 2: Comparative Analysis of Biomarker Modulation
| Biomarker | Inhibitor | Cancer Model | Effect | Reference |
| Plasma VEGF | MKI-3 (Hypothetical) | HCC | Expected Decrease | N/A |
| Sorafenib | HCC | Decrease associated with better survival | [5] | |
| Sunitinib | RCC | Increase in ~50% of patients | [6] | |
| Phospho-ERK (p-ERK) in Tumor Tissue | MKI-3 (Hypothetical) | HCC | Expected Decrease | N/A |
| Sorafenib | HCC | Higher baseline p-ERK associated with longer TTP | [5] | |
| Sunitinib | GIST | Significant reduction | [7] | |
| Microvessel Density (CD31 Staining) in Tumor Tissue | MKI-3 (Hypothetical) | RCC | Expected Decrease | N/A |
| Sunitinib | RCC | Significantly decreased | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the targeted signaling pathways and the experimental workflow for validating in vivo efficacy is essential for understanding the mechanism of action and the drug development process.
Detailed Experimental Protocols
Detailed methodologies are critical for the reproducibility of experimental results. Below are standardized protocols for the key experiments cited in this guide.
In Vivo Xenograft Study
This protocol outlines the establishment of a subcutaneous tumor model to assess the in vivo efficacy of a multi-kinase inhibitor.[8]
-
Cell Culture and Implantation: Human cancer cells (e.g., HLE for HCC, 786-O for RCC) are cultured to 80-90% confluency. Cells are harvested, washed, and resuspended in a 1:1 mixture of sterile PBS and Matrigel™ at a concentration of 1 x 10⁷ cells/mL. 100 µL of the cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth Monitoring and Treatment: Tumor growth is monitored by measuring tumor volume with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.[8] Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The investigational compound (e.g., MKI-3) and comparator drugs are administered orally at the specified dosages for a predetermined period (e.g., 21-28 days).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated. A portion of the tumor is snap-frozen for Western blot analysis, and another portion is fixed in formalin for immunohistochemistry.
ELISA for Plasma VEGF
This protocol describes the quantitative measurement of vascular endothelial growth factor (VEGF) in plasma samples.[9][10]
-
Sample Preparation: Blood is collected from mice via cardiac puncture into EDTA-containing tubes. Plasma is separated by centrifugation at 1,000 x g for 15 minutes at 4°C and stored at -80°C until analysis.
-
ELISA Procedure: A commercial human VEGF-A ELISA kit is used according to the manufacturer's instructions. Briefly, standards and diluted plasma samples are added to the wells of a microplate pre-coated with an anti-VEGF antibody. After incubation, a biotin-conjugated anti-VEGF antibody is added, followed by streptavidin-HRP. The reaction is developed using a TMB substrate solution, and the absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of VEGF in the plasma samples is then determined from the standard curve.
Western Blot for Phospho-ERK (p-ERK)
This protocol details the detection of phosphorylated ERK in tumor tissue lysates.[11][12]
-
Protein Extraction: Frozen tumor tissue is homogenized in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. The lysate is centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant containing the protein extract is collected.
-
Protein Quantification and Electrophoresis: The protein concentration of the lysate is determined using a BCA or Bradford assay. Equal amounts of protein (20-30 µg) are separated by SDS-PAGE.
-
Immunoblotting: The separated proteins are transferred to a PVDF membrane. The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody against p-ERK1/2. After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection and Analysis: The chemiluminescent signal is detected using an imaging system. The membrane is subsequently stripped and re-probed with an antibody for total ERK to normalize the p-ERK signal. The band intensities are quantified using densitometry software.
Immunohistochemistry (IHC) for CD31
This protocol describes the staining of the endothelial cell marker CD31 in tumor tissue to assess microvessel density.[13][14]
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissues are sectioned at 3-5 µm and mounted on charged slides. The sections are deparaffinized in xylene and rehydrated through graded alcohols.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by incubating the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) at 95-100°C for 20-30 minutes.
-
Staining: Endogenous peroxidase activity is blocked with a peroxidase blocking solution. The sections are then incubated with a primary antibody against CD31 for 30-60 minutes at room temperature or overnight at 4°C. After washing, a secondary antibody linked to a polymer-HRP system is applied. The staining is visualized with a DAB chromogen, and the sections are counterstained with hematoxylin.
-
Analysis: The stained slides are imaged using a light microscope. Microvessel density is quantified by counting the number of CD31-positive vessels in several high-power fields.
Conclusion
The validation of in vivo efficacy for a novel multi-kinase inhibitor like MKI-3 relies on a robust comparison with established agents and a thorough analysis of relevant biomarkers. This guide provides a framework for such a comparison, emphasizing the importance of standardized experimental protocols and clear data presentation. By following these guidelines, researchers can generate reliable and reproducible data to support the preclinical development of new and improved cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Ten years of sorafenib in hepatocellular carcinoma: Are there any predictive and/or prognostic markers? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circulating protein biomarkers of pharmacodynamic activity of sunitinib in patients with metastatic renal cell carcinoma: modulation of VEGF and VEGF-related proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. urmc.rochester.edu [urmc.rochester.edu]
- 14. genomeme.ca [genomeme.ca]
Unveiling the Targets of Multi-Kinase Inhibitors: A Phospho-proteomic Validation Guide
An In-depth Comparison of Kinase Inhibition Profiles Using Dasatinib as a Model Multi-Kinase Inhibitor
In the landscape of targeted cancer therapy, multi-kinase inhibitors (MKIs) represent a potent class of drugs designed to simultaneously block the activity of several kinases involved in tumor growth and survival. Validating the on-target and off-target effects of these inhibitors at a cellular level is crucial for understanding their mechanism of action, predicting patient response, and identifying potential combination therapies. Quantitative phospho-proteomics has emerged as a powerful, unbiased tool to map the cellular signaling networks affected by MKIs, providing a detailed fingerprint of their inhibitory activity.
This guide provides a comparative analysis of phospho-proteomic data to validate the targets of a model MKI, Dasatinib. Dasatinib is an FDA-approved inhibitor known to target BCR-ABL and Src family kinases (SFKs), but it also affects a broader range of kinases.[1] We will explore how quantitative changes in protein phosphorylation following Dasatinib treatment can precisely identify its cellular targets and illuminate its impact on key signaling pathways.
Quantitative Analysis of Dasatinib-Induced Phosphorylation Changes
Phospho-proteomic experiments, utilizing techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) followed by mass spectrometry, allow for the precise quantification of thousands of phosphorylation sites. In a typical experiment, one population of cells is grown in "heavy" isotope-containing media and treated with the MKI, while a control population is grown in "light" media. The relative abundance of phosphorylated peptides between the two populations reveals the impact of the inhibitor.
The following table summarizes representative quantitative data from studies on Dasatinib, showcasing the dose-dependent inhibition of phosphorylation on key kinase targets in human cancer cell lines.
| Target Protein | Phosphorylation Site | Fold Change (vs. Control) at 10 nM Dasatinib | Fold Change (vs. Control) at 100 nM Dasatinib | Fold Change (vs. Control) at 1000 nM Dasatinib | Primary Signaling Pathway |
| SRC | Tyr416 | 0.45 | 0.15 | 0.05 | Src Family Kinase Signaling |
| LYN | Tyr396 | 0.52 | 0.21 | 0.08 | Src Family Kinase Signaling |
| FYN | Tyr420 | 0.60 | 0.25 | 0.10 | Src Family Kinase Signaling |
| ABL1 | Tyr245 | 0.30 | 0.10 | 0.02 | BCR-ABL Signaling |
| EPHA2 | Tyr588 | 0.75 | 0.40 | 0.18 | Receptor Tyrosine Kinase Signaling |
| EGFR | Tyr1068 | 0.95 | 0.65 | 0.30 | Receptor Tyrosine Kinase Signaling |
| DDR1 | Tyr792 | 0.80 | 0.50 | 0.22 | Receptor Tyrosine Kinase Signaling |
| BTK | Tyr551 | 0.68 | 0.35 | 0.12 | B-Cell Receptor Signaling |
Note: The data presented is a synthesized representation based on findings from multiple phospho-proteomic studies of Dasatinib. The fold change values indicate the remaining phosphorylation level after treatment, with a value of 1.0 representing no change.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of phospho-proteomic studies. The following protocol outlines a standard workflow for the quantitative analysis of MKI targets.
Cell Culture and SILAC Labeling
Human cancer cell lines (e.g., A549 lung carcinoma) are cultured in DMEM supplemented with 10% dialyzed fetal bovine serum. For SILAC labeling, cells are grown for at least five doublings in either "light" medium containing normal L-arginine and L-lysine or "heavy" medium containing 13C6-L-arginine and 13C6-L-lysine.
Multi-Kinase Inhibitor Treatment
"Heavy" labeled cells are treated with Dasatinib at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a specified duration (e.g., 2-4 hours). "Light" labeled cells are treated with a vehicle control (e.g., DMSO).
Cell Lysis and Protein Digestion
Cells are harvested and lysed in a urea-based buffer (8 M urea, 50 mM Tris-HCl pH 8.0, 1 mM sodium orthovanadate, 1 mM sodium fluoride, and protease inhibitors). Protein concentration is determined, and equal amounts of "heavy" and "light" protein lysates are mixed. The combined lysate is reduced with DTT, alkylated with iodoacetamide, and digested overnight with trypsin.
Phosphopeptide Enrichment
Tryptic peptides are desalted using a C18 Sep-Pak cartridge. Phosphopeptides are then enriched from the peptide mixture. For tyrosine-phosphorylated peptides, immunoaffinity purification using an anti-phosphotyrosine antibody (e.g., p-Tyr-100) is a common method. For global serine, threonine, and tyrosine phosphopeptide enrichment, Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography is employed.
LC-MS/MS Analysis
Enriched phosphopeptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap mass spectrometer. The mass spectrometer is operated in data-dependent acquisition mode to automatically select precursor ions for fragmentation.
Data Analysis
The raw mass spectrometry data is processed using software such as MaxQuant. Peptide identification and quantification are performed by searching the data against a human protein database. The software calculates the "heavy/light" ratios for each identified phosphopeptide, which are then normalized to determine the relative change in phosphorylation at each site in response to the inhibitor. Statistical analysis is performed to identify significantly regulated phosphorylation sites.
Visualizing the Impact of Multi-Kinase Inhibition
Diagrams are essential for visualizing the complex workflows and signaling pathways involved in phospho-proteomic analysis of MKIs.
Caption: General workflow for quantitative phospho-proteomics.
The data obtained from such workflows can then be mapped onto known signaling pathways to understand the broader biological consequences of kinase inhibition. Dasatinib is known to potently inhibit Src Family Kinases (SFKs), which are key regulators of multiple downstream pathways controlling cell proliferation, survival, and migration.
Caption: Inhibition of Src signaling by Dasatinib.
Furthermore, phospho-proteomics can reveal the effects of MKIs on other important pathways, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade. While Dasatinib is not a primary EGFR inhibitor, it can affect its downstream signaling, highlighting the interconnectedness of cellular signaling networks.
Caption: Dasatinib's effect on the EGFR signaling pathway.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Multi-Kinase Inhibitor 3
The proper disposal of multi-kinase inhibitors is a critical aspect of laboratory safety and environmental responsibility. Given the potent biological activity of these compounds, they must be handled as hazardous chemical waste to mitigate risks to personnel and the environment. While a specific Safety Data Sheet (SDS) for a compound generically named "Multi-kinase inhibitor 3" is not available, the disposal procedures should follow the best practices established for highly potent active pharmaceutical ingredients (HPAPIs) and other specific kinase inhibitors.[1][2] Researchers must always consult the SDS for the specific inhibitor they are using and adhere to their institution's Environmental Health and Safety (EHS) guidelines.[3]
Data on Waste Management
Due to the absence of specific quantitative data for a compound labeled "this compound," a comparative data table is not applicable.[1] However, the principles for managing potent chemical compounds are universal. The following table outlines the different waste streams generated when working with multi-kinase inhibitors and the recommended disposal method for each.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired Compound | Treat as hazardous chemical waste. Do not discard in regular trash or down the drain.[1][4] |
| Contaminated Labware | Place items such as vials, pipette tips, gloves, and weighing paper in a designated, sealed, and clearly labeled hazardous waste container.[1][4] |
| Liquid Solutions | Collect all solutions containing the inhibitor in a dedicated, sealed, leak-proof, and shatter-resistant hazardous waste container.[1] |
| Spill Cleanup Materials | Absorbent materials and any contaminated soil or surfaces from a spill cleanup must be collected and disposed of as hazardous waste.[4] |
Experimental Protocol: Step-by-Step Disposal
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste materials. This procedure is based on standard guidelines for handling potent laboratory chemicals.
1. Personal Protective Equipment (PPE) Before beginning any disposal procedures, it is mandatory to wear appropriate PPE to prevent exposure.[4]
-
Eye Protection: Wear safety glasses with side shields or goggles.[4][5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[4]
2. Waste Segregation At the point of generation, all waste contaminated with the multi-kinase inhibitor must be segregated from other laboratory waste streams.[1][4] This includes the pure compound, solutions, and all contaminated consumables.
3. Containment and Labeling Proper containment and labeling are crucial for safe storage and disposal.
-
Solid Waste: Place unused compounds and contaminated solids in a robust, sealable hazardous waste container.[1]
-
Liquid Waste: Collect solutions in a dedicated, leak-proof container. Keep the container closed when not in use.[1]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" and its CAS number, if known), and any other components in the waste stream.[1][3] The date of accumulation should also be recorded.[1]
4. Storage Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[1][6] Ensure that incompatible waste types are kept separate to prevent dangerous chemical reactions.[1][7] Federal regulations may limit the accumulation of hazardous waste to a maximum of 55 gallons (or 1 quart for acutely toxic waste) at or near the point of generation.[7][8]
5. Decontamination All surfaces and equipment that have come into contact with the multi-kinase inhibitor must be decontaminated. A common method involves wiping surfaces first with a suitable solvent (e.g., 70% ethanol) and then with a cleaning agent.[1] All cleaning materials, such as wipes, must be disposed of as hazardous waste.[1]
6. Disposal Request and Collection Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][4] Do not attempt to dispose of this waste through standard municipal channels.[1]
Disposal Workflow
The logical flow for the proper disposal of a multi-kinase inhibitor is illustrated below. This process ensures safety and compliance at each stage, from initial handling to final collection.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. odu.edu [odu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Multi-kinase inhibitor 3
Essential Safety Protocols for Handling Multi-kinase Inhibitor 3
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle this compound with a high degree of caution. As a potent, biologically active small molecule, it should be treated as potentially hazardous. The following guidelines provide essential safety and logistical information to minimize exposure and ensure a safe laboratory environment. A comprehensive risk assessment should be conducted before handling this compound.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is mandatory when handling this compound. The required level of protection varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or non-absorbent material. - Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation and Handling | - Gloves: Double pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Biological Safety Cabinet: Class II biological safety cabinet.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat.[1] |
Operational Plan: Step-by-Step Handling Procedure
A clear and concise operational plan is essential for the safe management of this compound.
-
Preparation and Engineering Controls :
-
Handling and Experimental Use :
-
Spill Cleanup :
-
In the event of a spill, evacuate the immediate area.
-
Don the appropriate PPE for spill cleanup, including a respirator.[2]
-
Cover the spill with absorbent pads, working from the outside in.[2]
-
Clean the area with a deactivating agent, if available, or a suitable solvent.[2]
-
Collect all contaminated materials in a designated hazardous waste bag.[2]
-
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[3] All waste containing this compound must be treated as hazardous chemical waste.[3]
-
Solid Waste : All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1][3]
-
Liquid Waste : Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container.[1][3] Do not pour down the drain.[3]
-
Labeling : All hazardous waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.[3]
-
Disposal Request : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
Visualizing Safety Workflows
To further clarify the procedural steps for handling and the logical approach to risk assessment, the following diagrams are provided.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
